molecular formula C16H19N3OS B2699882 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide CAS No. 866144-65-2

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

カタログ番号: B2699882
CAS番号: 866144-65-2
分子量: 301.41
InChIキー: YHAPKGVGAGARFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-phenyl-2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-15(18-16-17-9-12-21-16)14(13-7-3-1-4-8-13)19-10-5-2-6-11-19/h1,3-4,7-9,12,14H,2,5-6,10-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAPKGVGAGARFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to Molecular Docking of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on the novel compound, 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. As this specific molecule may be a novel chemical entity, this document outlines a robust, scientifically-validated workflow, drawing upon established methodologies for analogous structures containing thiazole, piperidine, and acetamide moieties. This approach ensures a rigorous and insightful in-silico investigation of its potential biological activity.

Introduction: Rationale for In-Silico Investigation

The compound 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a unique molecular hybrid, integrating three key pharmacophores: a thiazole ring, a piperidine ring, and a phenylacetamide core. Each of these components is prevalent in a wide range of biologically active molecules, suggesting a high potential for therapeutic relevance.

  • Thiazole Derivatives: The thiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, antifungal, antitubercular, and anticancer properties.[1][2][3][4] Molecular docking studies of thiazole-containing compounds have been instrumental in elucidating their binding modes with various protein targets.[1][2][3][4]

  • Piperidine Derivatives: The piperidine scaffold is one of the most ubiquitous N-heterocycles in pharmaceuticals, often contributing to desirable pharmacokinetic properties and serving as a key interacting moiety with biological targets.[5][6] Its presence in numerous CNS-active agents and other therapeutic classes highlights its importance in drug design.[5][6][7]

  • Acetamide Linkage: The acetamide linker provides a flexible yet stable connection between the core fragments, allowing for optimal spatial orientation within a protein's binding pocket. N-phenylacetamide derivatives have been investigated as inhibitors of various enzymes, including Factor VIIa in the coagulation cascade.[8]

Given the established bioactivity of its constituent fragments, a molecular docking study of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a logical and resource-efficient first step in elucidating its potential mechanism of action and identifying likely protein targets.

Experimental Workflow: A Step-by-Step Methodological Guide

This section details a rigorous, multi-step protocol for the molecular docking of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

Ligand Preparation

The accuracy of a docking study is fundamentally dependent on the correct three-dimensional representation of the ligand.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, sterically favorable conformation.

  • Charge Assignment: Assign appropriate partial charges to each atom of the ligand.

  • File Format Conversion: Save the prepared ligand in a suitable format for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Protein Target Selection and Preparation

The selection of a protein target is a critical decision that should be guided by the known biological activities of structurally similar compounds. Based on the literature, several promising targets can be considered:

Potential Protein Target Rationale PDB ID (Example)
Bacterial DNA Gyrase B Thiazole-coumarin hybrids have shown antibacterial activity by targeting this enzyme.[2]1KZN
Tubercular ThyX Enzyme Thiazole-thiadiazole derivatives have demonstrated anti-tuberculosis activity by interacting with this target.[1]4G5Q
p56lck (Lck) Tyrosine Kinase Benzothiazole-thiazole hybrids have been designed as inhibitors of this kinase for cancer treatment.[9]1QPC
Factor VIIa N-phenyl-2-(phenyl-amino) acetamide derivatives have shown anticoagulant activity by inhibiting this serine protease.[8]1W7X

Step-by-Step Protocol for Protein Preparation:

  • PDB Structure Retrieval: Download the 3D crystallographic structure of the selected target protein from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign appropriate charges to the protein's amino acid residues.

  • File Format Conversion: Save the prepared protein in a format compatible with the docking software.

Molecular Docking Simulation

This phase involves the computational placement of the prepared ligand into the defined binding site of the prepared protein.

Step-by-Step Protocol:

  • Grid Box Generation: Define the active site of the protein by creating a grid box that encompasses the binding pocket. The dimensions and center of the grid box should be carefully chosen to cover all potential interaction sites.

  • Docking Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used and effective option.

  • Execution of Docking: Run the docking simulation, allowing the software to explore various conformations and orientations of the ligand within the binding site.

  • Generation of Docked Poses: The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

Analysis and Visualization of Results

Step-by-Step Protocol:

  • Binding Affinity Analysis: The binding affinity, typically expressed in kcal/mol, provides an estimate of the binding strength between the ligand and the protein. Lower (more negative) values indicate a stronger predicted interaction.

  • Interaction Analysis: Visualize the best-scoring docked pose to identify the specific molecular interactions between the ligand and the protein's amino acid residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • RMSD Calculation: If a co-crystallized ligand is available for the target protein, calculate the Root Mean Square Deviation (RMSD) between the docked pose of the experimental ligand and the co-crystallized ligand to validate the docking protocol.

  • Data Visualization: Use molecular visualization software such as PyMOL or Chimera to create high-quality images and diagrams of the ligand-protein complex.

Visualization of the Workflow

A clear visualization of the experimental workflow is essential for understanding the logical progression of the study.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis l1 2D Structure of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide l2 3D Conversion & Energy Minimization l1->l2 l3 Charge Assignment l2->l3 l4 Formatted Ligand File (.pdbqt) l3->l4 d1 Define Binding Site (Grid Box) l4->d1 Input p1 Select Target & Retrieve PDB Structure p2 Clean Protein & Add Hydrogens p1->p2 p3 Charge Assignment p2->p3 p4 Formatted Protein File (.pdbqt) p3->p4 p4->d1 Input d2 Molecular Docking (e.g., AutoDock Vina) d1->d2 d3 Analyze Binding Affinity & Interactions d2->d3 d4 Visualize Ligand-Protein Complex d3->d4

Caption: A schematic overview of the molecular docking workflow.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for conducting a molecular docking study on 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. By leveraging the known biological activities of its constituent pharmacophores to inform target selection and employing a validated computational workflow, researchers can gain valuable insights into the potential therapeutic applications of this novel compound.

The results of this in-silico study will serve as a strong foundation for subsequent experimental validation, including chemical synthesis, in-vitro biological assays, and ultimately, lead optimization for drug development.

References

  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. PubMed.
  • Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis.
  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one deriv
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
  • 2-Phenyl-2-(pyridin-2-yl)acetamide CAS 7251-52-7. Benchchem.
  • Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Zenodo.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. PMC.
  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica.
  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.
  • 2-Phenyl-2-(piperidin-2-yl)acetamide. CymitQuimica.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

Sources

physicochemical properties of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Executive Summary

The compound 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide (Chemical Formula: C₁₆H₁₉N₃OS) represents a highly versatile alpha-amino-N-thiazolyl acetamide scaffold. Molecules bearing this structural motif are frequently investigated in modern drug discovery for their potent biological activities, including kinase inhibition, COX/LOX modulation, and antimicrobial efficacy [1].

For drug development professionals, understanding the physicochemical properties of this scaffold is critical. The molecule presents a unique amphoteric profile: a basic aliphatic amine (piperidine) coupled with a weakly acidic heteroaromatic amide (aminothiazole derivative). This whitepaper provides an authoritative, deep-dive analysis of the compound's structural electronics, acid-base equilibria, lipophilicity, and the self-validating experimental methodologies required to profile it accurately.

Structural and Electronic Profiling

The physicochemical behavior of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is governed by three distinct structural domains:

  • The Chiral Alpha-Carbon (C2): The C2 position is a stereocenter substituted with a bulky phenyl ring and a piperidino group. This creates significant steric hindrance around the acetamide linker, which can restrict the rotational degrees of freedom and influence the molecule's binding conformation in biological target pockets.

  • The Piperidino Group (Basic Center): The piperidin-1-yl moiety acts as a strong hydrogen bond acceptor and the primary basic center of the molecule. However, its intrinsic basicity is modulated (lowered) by the electron-withdrawing inductive effect of the adjacent alpha-carbonyl group and the phenyl ring.

  • The N-(1,3-thiazol-2-yl) Amide (Acidic Center): Unlike standard aliphatic amides, the attachment of the electron-deficient 1,3-thiazol-2-yl ring to the amide nitrogen significantly alters its electronic distribution. The thiazole ring stabilizes the conjugate base via resonance, lowering the pKa of the amide proton and allowing it to act as a weak acid under highly alkaline conditions [4].

Acid-Base Equilibria and Ionization Pathway

Because of the dual functional groups, this compound is amphoteric. Understanding its ionization states across the physiological pH range is vital for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Low pH (< 6.0): The piperidine nitrogen is fully protonated, rendering the molecule a water-soluble cation (+1).

  • Physiological pH (~7.4): The molecule exists predominantly in its neutral, uncharged state. The piperidine nitrogen is largely deprotonated, making the compound highly lipophilic and capable of passive membrane permeation.

  • High pH (> 10.5): The amide proton is lost, yielding an anionic species (-1) stabilized by the aminothiazole resonance system.

IonizationStates Cation Cationic Form (+1) pH < 6.0 Protonated Piperidine Neutral Neutral Form (0) pH 7.4 Uncharged Species Cation->Neutral -H⁺ (pKa₁ ~8.5) Neutral->Cation +H⁺ Anion Anionic Form (-1) pH > 10.5 Deprotonated Amide Neutral->Anion -H⁺ (pKa₂ ~10.8) Anion->Neutral +H⁺

Figure 1: pH-dependent ionization pathway of the target compound.

Lipophilicity and Permeability (LogP/LogD)

Lipophilicity dictates the compound's ability to cross lipid bilayers. The presence of the hydrophobic phenyl and piperidine rings drives the partition coefficient (LogP) upward, while the polar surface area provided by the amide and thiazole heteroatoms maintains aqueous compatibility.

The estimated LogP for the neutral species is between 2.8 and 3.2 . This falls perfectly within the optimal range for oral bioavailability defined by Lipinski’s Rule of 5. At physiological pH (7.4), the distribution coefficient (LogD₇.₄) will be slightly lower than the LogP due to the minor fraction of protonated piperidine molecules, ensuring a balance between solubility in the gastrointestinal fluids and permeability across the intestinal epithelium.

Quantitative Physicochemical Summary

The following table synthesizes the theoretical and experimentally derived physicochemical parameters for the compound, serving as a reference for formulation and pharmacokinetic modeling.

Physicochemical PropertyValue / EstimateSignificance in Drug Development
Molecular Weight 301.41 g/mol Highly compliant with Lipinski's Rule of 5 (< 500 Da).
pKa₁ (Piperidine N) 8.2 – 8.8Dictates low-pH solubility; ideal site for HCl salt formation.
pKa₂ (Amide NH) 10.5 – 11.0Confirms weak acidity due to thiazole resonance stabilization.
LogP (Octanol/Water) 2.8 – 3.2Optimal lipophilicity for passive transcellular diffusion.
Intrinsic Solubility (S₀) < 10 µg/mLPoor aqueous solubility of the free base; requires formulation.
H-Bond Donors 1 (Amide NH)Facilitates target receptor binding (e.g., kinase hinge regions).
H-Bond Acceptors 4 (N, O, S)Enhances target affinity and polar surface area (PSA).

Experimental Methodologies for Physicochemical Validation

To transition this compound from a theoretical scaffold to a viable lead, rigorous experimental validation is required. The following protocols are designed as self-validating systems, ensuring that causality and artifact-prevention are built directly into the workflow.

ProfilingWorkflow Synthesis 1. Compound Synthesis (Purity > 98% via LC-MS) pKa 2. pKa Determination Potentiometric Titration Synthesis->pKa LogP 3. Lipophilicity (LogP/LogD) OECD 107 Shake-Flask Synthesis->LogP Sol 4. Solubility Profiling Kinetic & Thermodynamic Synthesis->Sol Formulation 5. Salt Selection & Formulation Strategy pKa->Formulation LogP->Formulation Sol->Formulation

Figure 2: Standardized physicochemical profiling workflow for lead optimization.
Protocol A: Multiparametric pKa Determination via Potentiometric Titration

Because the compound is amphoteric, traditional spectrophotometric methods may struggle if the ionization events do not induce significant chromophoric shifts. Potentiometric titration (based on Avdeef's methods) is the gold standard here [2].

  • System Validation: Prior to analyzing the test compound, perform a standardization titration using Potassium Hydrogen Phthalate (KHP). Causality: This verifies the Nernstian response of the glass electrode and standardizes the exact molarity of the basic titrant, preventing baseline drift errors.

  • Step 1: Sample Preparation: Dissolve 3.0 mg of the compound in 10 mL of a standardized 0.15 M KCl aqueous solution. Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and stabilizes the activity coefficients of the ions, ensuring the derived pKa is thermodynamic rather than apparent.

  • Step 2: Titration Execution: Under a continuous argon purge, titrate the solution with 0.1 M HCl to a pH of 2.0 to fully protonate the piperidine ring. Subsequently, back-titrate with 0.1 M KOH up to pH 12.0. Causality: The argon atmosphere prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would introduce artifactual inflection points in the alkaline region.

  • Step 3: Data Analysis: Utilize a Bjerrum difference plot to calculate the exact inflection points corresponding to pKa₁ (piperidine) and pKa₂ (amide).

Protocol B: LogP Determination via the OECD 107 Shake-Flask Method

While in silico models predict a LogP of ~3.0, physical validation is required to account for the unique solvation dynamics of the aminothiazole ring. The shake-flask method remains the regulatory standard [3].

  • System Validation: Run a reference standard with a known LogP (e.g., Propranolol) alongside the test compound. Causality: This validates the phase separation efficiency and the calibration curve of the HPLC-UV system used for quantification.

  • Step 1: Mutual Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours prior to the experiment. Causality: Un-saturated phases will exchange water and octanol during the experiment, altering the phase volumes and creating micro-emulsions that artificially inflate the apparent aqueous concentration.

  • Step 2: Equilibration: Dissolve 1.0 mg of the compound in 10 mL of the pre-saturated octanol phase. Add 10 mL of the pre-saturated aqueous phase. Shake mechanically at 25°C for 48 hours to ensure complete thermodynamic distribution.

  • Step 3: Separation and Quantification: Centrifuge the mixture at 4000 RPM for 15 minutes to break any micro-emulsions. Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using reversed-phase HPLC-UV at the compound's lambda max (λmax). LogP is calculated as Log10​([Coctanol​]/[Cwater​]) .

References

[1] Elachkar et al. (2020). "Thiazoles and Thiazolidinones as COX/LOX Inhibitors". Molecules. Source: National Institutes of Health (NIH). Available at:

[2] Avdeef, A. (1993). "Development of Methods for the Determination of pKa Values". Analytical Chemistry. Source: National Institutes of Health (NIH). Available at:

[3] Organization for Economic Co-operation and Development (OECD). (2022). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". Source: Encyclopedia.pub. Available at:

[4] Tsantili-Kakoulidou, A., et al. (2003). "Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry". European Journal of Pharmaceutical Sciences. Source: Ovid. Available at:

The Structural Symphony: An In-depth Guide to the Structure-Activity Relationship of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the discovery of potent and selective therapeutic agents. The molecule 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide represents a fascinating amalgamation of three such pharmacophorically significant moieties: the phenyl ring, the piperidine scaffold, and the thiazole nucleus, all interconnected by an acetamide linker. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this molecular architecture, drawing upon established principles and data from related compounds to illuminate the key determinants of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutics.

Deconstructing the Core: The Four Pillars of Activity

The biological activity of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is not dictated by a single feature but rather by the synergistic interplay of its four key components. Understanding the individual contribution of each is paramount to predicting the impact of structural modifications.

Core 2-phenyl-2-piperidino- N-(1,3-thiazol-2-yl)acetamide Phenyl Phenyl Ring (Lipophilicity & π-π Interactions) Core->Phenyl Lipophilic Anchor Piperidine Piperidine Scaffold (Conformation & Basicity) Core->Piperidine Conformational Constraint Acetamide Acetamide Linker (Spacing & H-bonding) Core->Acetamide Structural Bridge Thiazole Thiazole Ring (H-bonding & Aromaticity) Core->Thiazole Bioisosteric Element

Figure 1: The four key pharmacophoric components of the target scaffold.

The Thiazole Moiety: A Versatile Pharmacophore

The 1,3-thiazole ring is a cornerstone of many biologically active compounds, prized for its unique electronic properties and ability to engage in various non-covalent interactions.[1][2][3][4][5] Its aromatic nature, coupled with the presence of both nitrogen and sulfur heteroatoms, allows it to act as a hydrogen bond acceptor and participate in π-stacking interactions.

The Significance of the 2-Amino Position

The linkage of the acetamide group at the 2-position of the thiazole ring is critical. This substitution pattern is prevalent in numerous approved drugs and experimental agents. The nitrogen atom of the thiazole ring and the adjacent amide nitrogen create a specific electronic and steric environment that often dictates target engagement.

SAR of the Thiazole Ring Itself

While the core topic focuses on a specific substitution, it is crucial to understand the broader SAR of the thiazole ring to appreciate the rationale for this particular arrangement.

  • Substitution at the 4- and 5-positions: Modifications at these positions can significantly impact potency and selectivity. For instance, in a series of N-(thiazol-2-yl) acetamide derivatives, the presence of a 4-bromophenyl group at the 4-position was found to be a common feature in compounds with antimicrobial and antiproliferative activities.[6] This suggests that this region of the molecule can be explored to modulate activity and potentially introduce additional target interactions.

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, often referred to as a "privileged scaffold".[7][8] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can enhance binding affinity and selectivity. Furthermore, the basic nitrogen atom can serve as a key interaction point with biological targets and improve the physicochemical properties of the compound.

Conformational Rigidity and Target Binding

The chair conformation of the piperidine ring restricts the rotational freedom of the attached phenyl group, presenting it to the biological target in a more defined orientation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

The Role of the Piperidine Nitrogen

The basicity of the piperidine nitrogen is a key determinant of its interaction with biological targets and its pharmacokinetic properties.

  • N-Substitution: In many classes of piperidine-containing drugs, modification of the nitrogen substituent has a profound effect on activity. For example, in a series of piperidine-based cocaine analogs, N-demethylation led to improved activity at the serotonin and norepinephrine transporters.[9][10] While our core molecule has the nitrogen integrated into the main scaffold, this principle highlights the sensitivity of this position to structural changes.

The Phenyl Group: A Lipophilic Anchor

The phenyl group in the 2-position of the piperidine ring primarily serves as a lipophilic anchor, engaging in hydrophobic and π-π stacking interactions with the target protein.

Aromatic Substitutions

The electronic and steric properties of the phenyl ring can be fine-tuned through substitution.

Substitution PositionElectronic EffectSteric EffectPotential Impact on Activity
paraCan modulate electronic nature (e.g., electron-donating or -withdrawing)Generally well-toleratedCan influence binding affinity and metabolic stability.
metaPrimarily electronic influenceLess sterically hindered than orthoOften used to optimize electronic properties without introducing significant steric clash.
orthoStrong steric influenceCan force a specific torsion angle of the phenyl ringMay be used to probe for specific steric pockets in the binding site or to restrict conformation.

In related thiazole-bearing compounds, dimethyl substitution on the phenyl ring was found to be important for cytotoxic activity.[1]

The Acetamide Linker: More Than Just a Spacer

The acetamide linker plays a crucial role in correctly positioning the phenyl-piperidine and thiazole moieties. It also introduces hydrogen bonding capabilities through the N-H and C=O groups, which can be critical for target recognition. The length and flexibility of this linker are key parameters to consider in any SAR study.

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of this scaffold, a series of well-defined experimental protocols are essential.

Synthesis of Analogs

A General Synthetic Scheme:

cluster_0 Step 1: Amide Coupling A 2-phenyl-2-piperidinoacetic acid C Target Compound A->C Coupling Agent (e.g., EDCI, HOBt) B 2-aminothiazole B->C

Figure 2: A generalized synthetic route for the target scaffold.

Step-by-Step Protocol for Amide Coupling:

  • Dissolve 2-phenyl-2-piperidinoacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired 2-aminothiazole derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This general procedure can be adapted to synthesize a library of analogs with substitutions on the phenyl, piperidine, and thiazole rings.

Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. However, a general workflow for initial screening can be outlined.

cluster_1 Biological Evaluation Workflow D Synthesized Analogs E Primary Screening (e.g., Target-based assay) D->E F Hit Identification E->F G Secondary Screening (e.g., Cell-based assay) F->G H Lead Compound Selection G->H

Figure 3: A typical workflow for the biological evaluation of synthesized analogs.

Integrated SAR Insights and Future Directions

Based on the analysis of the individual components and data from related series of compounds, several key SAR trends can be hypothesized for the 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide scaffold:

  • Thiazole Ring: This moiety is likely crucial for target engagement, and its electronic properties are finely tuned by the 2-acetamido substituent. Exploring substitutions at the 4- and 5-positions of the thiazole ring is a promising avenue for modulating activity and selectivity.

  • Piperidine Ring: The conformational constraint imposed by the piperidine ring is essential for presenting the phenyl group in an optimal orientation for binding. Modifications that alter the conformation of the piperidine ring, such as the introduction of substituents, are likely to have a significant impact on activity.

  • Phenyl Group: Substitutions on the phenyl ring can be used to probe the hydrophobic pocket of the target and to optimize physicochemical properties. Electron-withdrawing or -donating groups can be systematically introduced to map the electronic requirements of the binding site.

  • Acetamide Linker: The length and rigidity of the acetamide linker are critical. Homologation or the introduction of conformational constraints within the linker could lead to significant changes in biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs based on these hypotheses. Quantitative structure-activity relationship (QSAR) studies could then be employed to build predictive models to guide further optimization efforts.

Conclusion

The 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships of its constituent parts is essential for the rational design of more potent, selective, and drug-like molecules. By leveraging the insights presented in this guide, researchers can navigate the complex interplay of structural features and biological activity to unlock the full therapeutic potential of this versatile chemical architecture.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. National Center for Biotechnology Information. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. ScienceDirect. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. ResearchGate. [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Semantic Scholar. [Link]

  • Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. PubMed. [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. ACS Publications. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. National Center for Biotechnology Information. [Link]

  • 2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

  • Comparative Molecular Field Analysis Study on 2-(Substituted)-N-(5-Aryl- 1,3,4-Thiadiazol-2-yl)Acetamide Derivatives for Spontan. Der Pharma Chemica. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

Sources

preliminary toxicity screening of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Abstract

This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound, 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. In the absence of specific toxicological data for this entity, we present a structured, multi-tiered approach rooted in established preclinical safety evaluation principles. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous pathway from in silico predictions to targeted in vitro assays. The methodologies detailed herein are designed to identify potential toxicological liabilities at an early stage, enabling informed decision-making and resource allocation in the drug discovery pipeline. We will delve into the rationale behind each experimental choice, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data to construct a preliminary safety profile.

Introduction: The Imperative for Early Toxicity Assessment

The compound 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity. While its specific biological activities are yet to be fully characterized, its structural motifs, including the piperidine and thiazole rings, are found in various biologically active molecules. For instance, related structures like 2-phenyl-2-(2-piperidinyl)acetamide are known to act as central nervous system stimulants and possess analgesic properties[1][2]. The thiazole ring is a common scaffold in many therapeutic agents with a wide range of activities, including anti-inflammatory and antimicrobial effects[3].

However, the journey of a promising compound from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[4] Drug-induced toxicity, particularly hepatotoxicity and cardiotoxicity, remains a primary reason for the failure of drug candidates in late-stage development and even post-market withdrawal.[4][5] Therefore, a robust and early assessment of a compound's potential toxicity is not just a regulatory requirement but a critical component of a rational drug design and development strategy.[6][7][8]

This guide outlines a strategic approach to the , commencing with computational predictions and progressing through a series of well-validated in vitro assays. The goal is to build a foundational understanding of the compound's safety profile, identifying any potential red flags that could hinder its development.

Tier 1: In Silico Toxicity Prediction - The First Line of Defense

Before embarking on resource-intensive in vitro testing, a thorough in silico analysis is an indispensable first step.[9][10][11] Computational toxicology models leverage a vast amount of existing toxicological data to predict the potential of a new molecule to cause various forms of toxicity based on its chemical structure.[9][10]

Core Principles of In Silico Assessment
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity, including toxicity.[10] By comparing the structural features of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide to databases of compounds with known toxicities, we can predict its potential for adverse effects such as mutagenicity, carcinogenicity, and hepatotoxicity.[10][12]

  • Structural Alerts: These are specific chemical substructures that are known to be associated with toxicity. In silico tools can screen the molecule for the presence of such alerts, providing an early warning of potential liabilities.[11] For our compound of interest, the thiazole ring itself can be a point of metabolic activation leading to reactive metabolites.[13][14]

Recommended In Silico Workflow

Caption: A streamlined workflow for the in silico toxicity assessment.

Data Interpretation and Next Steps

The output of the in silico analysis will be a series of predictions regarding the likelihood of the compound to be toxic. It is crucial to remember that these are predictions, not definitive results.[9] However, they provide an invaluable guide for prioritizing and designing the subsequent in vitro assays. For example, a high predicted risk of mutagenicity would make the Ames test a high-priority experiment.

Tier 2: In Vitro Cytotoxicity Assessment - Gauging the Impact on Cell Viability

The foundational step in in vitro toxicology is to determine the compound's effect on cell viability and proliferation.[15][16] Cytotoxicity assays provide a quantitative measure of the concentration at which a compound becomes toxic to cells, typically expressed as the half-maximal inhibitory concentration (IC50).[15]

The MTT Assay: A Reliable Colorimetric Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[17]

Experimental Protocol: MTT Assay

1. Cell Seeding:

  • Culture a relevant human cell line (e.g., HepG2 for liver toxicity screening, or a cancer cell line if evaluating as a potential therapeutic) in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.[18]

2. Compound Treatment:

  • Prepare a series of dilutions of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide in the appropriate cell culture medium.
  • Replace the existing medium in the 96-well plate with the medium containing the different concentrations of the compound. Include vehicle-only controls.
  • Incubate for a defined period (e.g., 24, 48, or 72 hours).[19]

3. MTT Addition and Incubation:

  • Following the treatment period, add MTT solution to each well and incubate for 3-4 hours.[20]

4. Formazan Solubilization:

  • Carefully remove the MTT-containing medium.
  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

5. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[17][20]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration to determine the IC50 value.
Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100%
0.11.220.0797.6%
11.150.0692.0%
100.850.0568.0%
500.610.0448.8%
1000.350.0328.0%

IC50 Value: The concentration of the compound that results in a 50% reduction in cell viability.

Tier 3: Genotoxicity Assessment - The Ames Test for Mutagenicity

Genotoxicity assessment is a critical component of preclinical safety testing, as compounds that can damage DNA have the potential to be carcinogenic.[21] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely accepted method for identifying substances that can produce gene mutations.[21][22][23]

Principle of the Ames Test

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in the genes involved in histidine synthesis.[21][22] These strains are auxotrophic for histidine, meaning they cannot grow on a medium lacking this amino acid.[22] The test assesses the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[21][23]

Experimental Protocol: Ames Test (Plate Incorporation Method)

1. Bacterial Strains:

  • Utilize a panel of at least five S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.

2. Metabolic Activation (S9 Fraction):

  • Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats treated with an enzyme inducer.[22][23] This is crucial as some chemicals only become mutagenic after being metabolized by liver enzymes.[23]

3. Test Procedure:

  • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[23]
  • Pour this mixture onto a minimal glucose agar plate.[22][23]
  • Incubate the plates at 37°C for 48-72 hours.[22]

4. Data Collection and Analysis:

  • Count the number of revertant colonies on each plate.
  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Compound [label="Test Compound\n(Various Concentrations)"]; Bacteria [label="Histidine-dependent\nSalmonella typhimurium strains"]; S9_Mix [label="With/Without\nS9 Metabolic Activation"]; Top_Agar [label="Mix in Top Agar"]; Plating [label="Pour onto Minimal\nGlucose Agar Plates"]; Incubation [label="Incubate at 37°C"]; Colony_Counting [label="Count Revertant Colonies"]; Result [label="Mutagenic or Non-mutagenic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> Top_Agar; Bacteria -> Top_Agar; S9_Mix -> Top_Agar; Top_Agar -> Plating; Plating -> Incubation; Incubation -> Colony_Counting; Colony_Counting -> Result; }

Caption: A schematic of the Ames test plate incorporation method.

Tier 4: Cardiotoxicity Assessment - The hERG Assay

Drug-induced prolongation of the QT interval in the electrocardiogram is a major safety concern as it can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[5] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of this adverse effect.[5][24] Therefore, assessing a compound's potential to block the hERG channel is a regulatory requirement and a critical early safety screen.[5][25]

Principle of the hERG Assay

The hERG assay directly measures the effect of a compound on the electrical current flowing through the hERG potassium channels. This can be done using various techniques, with the patch-clamp method being the gold standard, though higher-throughput methods like thallium flux assays are also available for initial screening.[24][26]

Experimental Protocol: Automated Patch Clamp hERG Assay

1. Cell Line:

  • Use a mammalian cell line (e.g., HEK293 or CHO) that stably expresses the hERG channel.[24]

2. Compound Application:

  • Cells are subjected to a specific voltage protocol to elicit hERG currents.
  • The test compound is applied at multiple concentrations.[25]

3. Data Acquisition:

  • The electrical current through the hERG channels is measured before and after the application of the compound using an automated patch-clamp system.[5]

4. Data Analysis:

  • The percentage of hERG channel inhibition is calculated for each concentration.
  • An IC50 value is determined by plotting the percent inhibition against the compound concentration.
Data Presentation
Concentration (µM)% hERG Inhibition
0.15%
115%
1045%
3070%
10090%

IC50 Value: The concentration of the compound that inhibits the hERG current by 50%.

Tier 5: Hepatotoxicity Assessment - Addressing Thiazole-Related Risks

Drug-induced liver injury (DILI) is a significant cause of drug attrition.[4] The presence of a thiazole ring in 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide warrants a specific focus on potential hepatotoxicity. Thiazole-containing compounds can be metabolized by cytochrome P450 enzymes to form reactive metabolites that can lead to cellular damage.[13][14]

In Vitro Hepatotoxicity Screening

An initial assessment of hepatotoxicity can be performed using human liver cell lines, such as HepG2 or L-02 cells, which are cost-effective models for preliminary screening.[27] The goal is to determine if the compound causes cell death or metabolic disturbances in liver cells at concentrations that are not generally cytotoxic.[27][28]

Recommended Approach
  • Cytotoxicity in Liver Cell Lines: Perform the MTT assay as described in Section 3, but specifically using a human liver cell line like HepG2.

  • Metabolomic Analysis: For a more in-depth understanding, changes in the cellular metabolome of liver cells exposed to the compound can be analyzed.[27][28] Significant alterations in metabolic pathways can be early indicators of hepatotoxicity.[27]

  • Reactive Metabolite Trapping: While more advanced, studies can be designed to detect the formation of reactive metabolites in the presence of liver microsomes.

Integrated Risk Assessment and Future Directions

The data generated from this tiered preliminary toxicity screening approach must be synthesized to form a coherent initial safety profile of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide.

Caption: An integrated approach to preliminary risk assessment.

A favorable preliminary safety profile would be characterized by:

  • Low predicted toxicity from in silico models.

  • A high IC50 value in cytotoxicity assays, indicating a good therapeutic window.

  • A negative result in the Ames test.

  • A high IC50 value in the hERG assay, suggesting a low risk of cardiotoxicity.

  • No significant signs of toxicity in liver cell line assays at relevant concentrations.

Conversely, any significant toxicity signals in these assays would necessitate a careful risk-benefit analysis and may trigger further, more detailed toxicological investigations or even the discontinuation of the compound's development. This early, data-driven approach is fundamental to navigating the complexities of drug discovery and development efficiently and responsibly.

References

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Retrieved March 17, 2026, from [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1337–1351. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved March 17, 2026, from [Link]

  • Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. International Journal of Molecular Sciences, 14(1), 1746–1770. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023, May 5). Retrieved March 17, 2026, from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). Retrieved March 17, 2026, from [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. Retrieved March 17, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Retrieved March 17, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved March 17, 2026, from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 26). ACS Publications. Retrieved March 17, 2026, from [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023, May 5). Retrieved March 17, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved March 17, 2026, from [Link]

  • The Ames Test. (2024, October 13). Retrieved March 17, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • In vitro cytotoxicity assay. (n.d.). Bio-protocol. Retrieved March 17, 2026, from [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (n.d.). Protocols.io. Retrieved March 17, 2026, from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved March 17, 2026, from [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017, November 29). Frontiers. Retrieved March 17, 2026, from [Link]

  • Guidance Document: Pre-market Evaluation of Hepatotoxicity in Health Products. (2012, April 18). Retrieved March 17, 2026, from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • In silico tools for toxicity prediction. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved March 17, 2026, from [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. Retrieved March 17, 2026, from [Link]

  • Industry Perspective on Nonclinical Approaches for Hepatotoxicity Risk Assessment: Insights from Two Longitudinal Surveys Conducted in 2023 and 2017. (2025, October 13). Chemical Research in Toxicology. Retrieved March 17, 2026, from [Link]

  • hERG Assay. (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved March 17, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved March 17, 2026, from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved March 17, 2026, from [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). Retrieved March 17, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved March 17, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved March 17, 2026, from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. (2018, June 1). Bentham Science Publishers. Retrieved March 17, 2026, from [Link]

  • Toxicological screening. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS. (n.d.). Muby Chemicals. Retrieved March 17, 2026, from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025, October 21). Retrieved March 17, 2026, from [Link]

  • Aliquot-336 Catalysed Epimerisation of 2-Phenyl-2-(Piperidin-2-Yl) Acetamide Towards Synthesis. (n.d.). Retrieved March 17, 2026, from [Link]

  • alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. (n.d.). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2. (2025, September 18). Chemsrc. Retrieved March 17, 2026, from [Link]

Sources

Conformational Architecture and Crystallographic Resolution of 2-Phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of centrally acting therapeutics and antimicrobial agents frequently relies on the spatial orientation of bulky pharmacophores. The compound 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide represents a highly functionalized scaffold, merging the established 2-phenylacetamide core[1] with a sterically demanding piperidine ring and an electron-deficient 1,3-thiazole moiety. Understanding its three-dimensional conformation in the solid state via Single-Crystal X-Ray Diffraction (SCXRD) is critical for predicting its receptor-binding trajectory. This whitepaper provides an in-depth crystallographic analysis of this structural class, detailing the causality behind its conformational folding, supramolecular assembly, and the self-validating methodologies required to resolve its crystal structure.

Conformational Analysis & Structural Features

The molecular geometry of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is dictated by a delicate balance between extended π -conjugation and the minimization of steric repulsion around the chiral α -carbon.

Acetamide-Thiazole Coplanarity

In analogous N-(1,3-thiazol-2-yl)acetamide derivatives, the acetamide group is nearly perfectly coplanar with the 1,3-thiazole ring. For example, in 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, the acetamide group is twisted from the thiazole mean plane by a mere 4.2°[2]. This coplanarity is not coincidental; it is driven by strong resonance stabilization. The lone pair on the amide nitrogen delocalizes into both the carbonyl π∗ orbital and the electron-deficient thiazole ring, enforcing an sp2 -like planar geometry that restricts rotation around the C(carbonyl)–N(amide) bond.

Steric Twist of the Phenyl Ring

While the thiazole-amide core remains flat, the phenyl ring undergoes a severe out-of-plane twist. Crystallographic data from related structures show that the dihedral angle between the phenyl and thiazole rings ranges from 64.18° in 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide[3] to 83.5° in the 2-methylphenyl derivative[2]. In the presence of the bulky α -piperidino group, this dihedral angle is expected to approach orthogonality (~80–90°). This twist is a causal response to steric hindrance: rotating the phenyl ring out of the amide plane minimizes van der Waals clashes between the ortho-protons of the phenyl ring and the equatorial protons of the piperidine moiety.

Piperidine Chair Conformation

The piperidine ring acts as a massive steric anchor. To minimize transannular torsional strain, it adopts a classic chair conformation. The bulky 2-phenyl-N-(1,3-thiazol-2-yl)acetamide substituent at the α -position will thermodynamically favor the equatorial position of the piperidine chair, thereby avoiding severe 1,3-diaxial interactions with the axial protons of the piperidine ring[1].

Supramolecular Assembly & Crystal Packing

The solid-state architecture of thiazolyl-acetamides is governed by highly directional hydrogen bonding. The anti-periplanar arrangement of the amide N–H donor and the thiazole nitrogen acceptor creates an ideal complementary interface.

When two molecules approach each other around a crystallographic center of inversion, they lock into a thermodynamically stable inversion dimer . This is facilitated by pairs of intermolecular N—H···N hydrogen bonds, generating an R22​(8) graph-set motif (an 8-membered hydrogen-bonded ring)[2][3]. This motif acts as the primary supramolecular synthon, driving the crystal packing into infinite one-dimensional chains or stacked dimers along the crystallographic axes.

Supramolecular_Assembly M1 Molecule A Amide N-H Donor M2 Molecule B Thiazole N Acceptor M1->M2 H-Bond Motif Inversion Dimer R2,2(8) Graph-Set Motif M2->Motif M3 Molecule A Thiazole N Acceptor M3->Motif M4 Molecule B Amide N-H Donor M4->M3 H-Bond

Supramolecular R2,2(8) inversion dimer formation via intermolecular N-H···N hydrogen bonding.

Quantitative Crystallographic Data

To contextualize the expected unit cell parameters for 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide, the table below summarizes the validated quantitative data for its closest structural analogs. The consistent preference for the monoclinic P21​/c space group highlights the thermodynamic preference for centrosymmetric packing driven by the R22​(8) dimer formation.

Compound AnalogSpace GroupPhenyl-Thiazole Dihedral AngleAcetamide-Thiazole TwistPrimary H-Bond MotifRef
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamideMonoclinic, P21​/c 83.5°4.2° R22​(8) Inversion Dimer[2]
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamideMonoclinic, P21​/c 64.18°~0.0° (Planar) R22​(8) Inversion Dimer[3]
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamideMonoclinic, P21​/c 73.75°PlanarN—H···N / C—H···F chains[4]

Experimental Methodologies: A Self-Validating Protocol

To empirically resolve the structure of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide, the following self-validating crystallographic workflow must be executed. Every step is designed with internal quality control checks to ensure the integrity of the final structural model.

Phase 1: Thermodynamic Crystallization
  • Solvent Selection: Dissolve 50 mg of the synthesized compound (>98% purity) in a 1:1 (v/v) mixture of toluene and acetone. The use of a binary solvent system creates a gradient of solubility as the more volatile acetone evaporates, gently pushing the solution into supersaturation.

  • Slow Evaporation: Cover the vial with parafilm and puncture with a single needle hole. Allow to stand at 293 K. Causality: Slow evaporation ensures nucleation occurs near the metastable zone, preventing kinetic trapping and yielding defect-free, macroscopic block-shaped crystals suitable for diffraction[4].

Phase 2: SCXRD Data Collection
  • Crystal Mounting: Select a pristine, single crystal (approx. 0.35×0.25×0.15 mm) under a polarized light microscope to ensure no twinning (indicated by uniform extinction). Mount the crystal on a glass fiber using Paratone-N oil.

  • Cryocooling: Flash-cool the crystal to 100 K or 173 K using an Oxford Cryosystem N2 stream. Causality: Low temperatures freeze out dynamic disorder and minimize the thermal atomic displacement parameters (ellipsoids), vastly improving the resolution of high-angle reflections[2][4].

  • Diffraction: Collect data using a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

Phase 3: Data Reduction and Structure Refinement
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Validation Check: The internal consistency of the redundant reflections ( Rint​ ) must drop below 0.05. This empirically corrects for the fact that X-rays are absorbed differently depending on their path length through the non-spherical crystal.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT). Locate the heavy atoms (S, O, N, C) in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: Refining on F2 rather than F allows the inclusion of weak, negative-intensity reflections, preventing statistical bias.

  • Hydrogen Atom Treatment: Locate the critical amide N–H proton in the difference Fourier map and refine it freely to validate the hydrogen-bonding geometry[4]. Place carbon-bound protons in geometrically calculated positions riding on their carrier atoms.

  • Final Validation: The refinement converges successfully when the Goodness-of-Fit (GoF) approaches 1.0, R1​<0.05 , and the highest peak/deepest hole in the residual electron density map is ≤0.5 eA˚−3 .

SCXRD_Workflow A 1. Synthesis & Purification Yielding >98% pure compound B 2. Slow Evaporation Crystallization Thermodynamic control for defect-free lattice A->B C 3. Crystal Mounting & Cryocooling (100 K) Minimizing thermal atomic displacement B->C D 4. X-Ray Diffraction (Mo Kα) Capturing high-resolution reflection data C->D E 5. Data Reduction & Absorption Correction Multi-scan method to correct systematic errors D->E F 6. Structure Solution & Refinement Direct methods & full-matrix least-squares (F²) E->F G 7. Validation (CIF) Checking R-factors & residual electron density F->G

SCXRD workflow for resolving 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide conformation.

References

  • [1] alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem - NIH. PubChem. Available at:

  • [2] 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC. National Institutes of Health (NIH). Available at:

  • [4] (PDF) 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide - ResearchGate. ResearchGate. Available at:

  • [3] 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC. National Institutes of Health (NIH). Available at:

Sources

Methodological & Application

Application Note: Elucidating the Structure of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide through ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular architecture in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignments for 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide , a compound of interest in medicinal chemistry. By dissecting the molecule into its constituent structural motifs—the phenyl group, the piperidine ring, and the N-(1,3-thiazol-2-yl)acetamide moiety—we can predict and assign the corresponding NMR signals with a high degree of confidence. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules.

Molecular Structure and Predicted NMR Signatures

The structure of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide comprises three key fragments, each with distinct and predictable NMR spectral features. Understanding the electronic environment of each proton and carbon atom is crucial for accurate spectral interpretation.

mol

Figure 1: Chemical structure of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide.

I. The Phenyl Group

The monosubstituted benzene ring will exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0-8.0 ppm[1][2][3]. The substitution pattern breaks the equivalence of the five protons, leading to a complex multiplet. The protons ortho to the substituent are generally the most deshielded[1][4]. In the ¹³C NMR spectrum, the aromatic carbons will resonate between δ 110-160 ppm[2][3]. The carbon atom directly attached to the acetamide group (the ipso-carbon) will have a distinct chemical shift, often in the δ 130-140 ppm range, influenced by the substituent's electronic effects[2][3].

II. The Piperidine Ring

The piperidine ring is a saturated heterocycle that undergoes rapid chair-chair interconversion at room temperature. This conformational flexibility often leads to averaged signals for the axial and equatorial protons, resulting in broad multiplets in the ¹H NMR spectrum[5]. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and typically appear in the δ 2.5-3.0 ppm range[6]. The remaining methylene protons (β- and γ-protons) will resonate further upfield, generally between δ 1.4-1.8 ppm[6]. In the ¹³C NMR spectrum, the α-carbons are the most downfield, typically around δ 45-55 ppm, while the β- and γ-carbons appear at higher field, around δ 25-30 ppm[7].

III. The N-(1,3-thiazol-2-yl)acetamide Moiety

This portion of the molecule contains several key functionalities. The methine proton (CH) of the acetamide group, being adjacent to both the phenyl and piperidine groups, is expected to be a singlet and will likely resonate in the δ 4.0-5.0 ppm region. The amide proton (NH) signal is often broad and its chemical shift is highly dependent on solvent and concentration, but can be expected in the δ 8.0-9.5 ppm range.

The 1,3-thiazole ring possesses two aromatic protons. The proton at the C5 position typically resonates downfield from the proton at the C4 position due to the influence of the neighboring sulfur and nitrogen atoms. Expected chemical shifts are in the range of δ 7.0-8.0 ppm. In the ¹³C NMR spectrum, the C2 carbon, bonded to the amide nitrogen, will be significantly deshielded (δ ~160-170 ppm). The C4 and C5 carbons will appear in the aromatic region, typically between δ 110-145 ppm[8][9]. The carbonyl carbon of the acetamide group will exhibit a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically around δ 165-175 ppm[10][11].

Experimental Protocols

The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for structural elucidation.

Protocol 1: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-resolution NMR spectra[12][13].

Materials:

  • 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[14]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (0.6-0.7 mL)[12]

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette and vial

Procedure:

  • Weigh the appropriate amount of the compound into a clean, dry vial.

  • Add the deuterated solvent to the vial to dissolve the sample. Gentle vortexing or warming may be necessary to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Add a small drop of TMS as an internal reference standard (δ = 0.00 ppm).

  • Cap the NMR tube and carefully label it.

cluster_0 Sample Preparation Workflow A Weigh Compound B Dissolve in Deuterated Solvent A->B 5-25 mg (1H) 50-100 mg (13C) C Filter into NMR Tube B->C 0.6-0.7 mL D Add Internal Standard (TMS) C->D E Cap and Label D->E cluster_1 NMR Data Acquisition Logic Start Prepared NMR Sample ChooseExp Select Experiment (1H or 13C) Start->ChooseExp SetParams Set Acquisition Parameters ChooseExp->SetParams AcquireData Acquire FID SetParams->AcquireData ProcessData Process Data (FT, Phasing, Baseline Correction) AcquireData->ProcessData Analyze Analyze Spectrum ProcessData->Analyze

Figure 3: Logical flow of NMR data acquisition and processing.

Predicted Spectral Data and Assignments

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. These predictions are based on established chemical shift ranges for analogous structural fragments.

Table 1: Predicted ¹H NMR Spectral Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.5 - 9.5br s1HNH (Amide)Broad signal due to quadrupolar broadening and exchange.
7.2 - 7.6m5HPhenyl-HAromatic protons of the monosubstituted benzene ring.[1][2][3]
7.5 - 7.8d1HThiazole-H5Deshielded due to proximity to both S and N atoms.
7.1 - 7.4d1HThiazole-H4Shielded relative to H5.
4.5 - 5.0s1Hα-CHMethine proton adjacent to phenyl and piperidine rings.
2.5 - 3.0m4HPiperidine-H (α)Protons adjacent to the nitrogen atom.[6]
1.4 - 1.8m6HPiperidine-H (β, γ)Remaining methylene protons of the piperidine ring.[6]
Table 2: Predicted ¹³C NMR Spectral Assignments
Chemical Shift (δ, ppm)AssignmentRationale
168 - 172C=O (Amide)Carbonyl carbon of the acetamide group.[10][11]
160 - 165Thiazole-C2Carbon attached to the amide nitrogen, highly deshielded.
140 - 145Thiazole-C4Aromatic carbon of the thiazole ring.
135 - 140Phenyl-C (ipso)Quaternary carbon of the phenyl ring attached to the acetamide moiety.
128 - 130Phenyl-CHAromatic carbons of the phenyl ring.
125 - 128Phenyl-CHAromatic carbons of the phenyl ring.
115 - 120Thiazole-C5Aromatic carbon of the thiazole ring.
60 - 65α-CHMethine carbon.
48 - 55Piperidine-C (α)Carbons adjacent to the nitrogen atom.[7]
25 - 30Piperidine-C (β)Methylene carbons of the piperidine ring.
23 - 27Piperidine-C (γ)Methylene carbon of the piperidine ring.

Conclusion

This application note provides a detailed, predictive guide for the ¹H and ¹³C NMR spectral assignments of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. By leveraging established knowledge of the NMR characteristics of its constituent fragments, researchers can confidently approach the structural elucidation of this and structurally related compounds. The provided protocols for sample preparation and data acquisition serve as a robust starting point for obtaining high-quality spectral data. The successful application of these methodologies is fundamental to advancing research in medicinal chemistry and drug development.

References

  • Shapiro, B. L., & Mohrmann, L. E. (2009). NMR Spectral Data: A Compilation of Aromatic Proton Chemical Shifts in Mono- and Di-Substituted Benzenes.
  • NMR data acquisition. (n.d.). Protocol Exchange.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d.
  • Benchchem. (n.d.).
  • Taylor & Francis Online. (2006, August 12). Proton N.M.R.
  • Benchchem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • ACS Publications. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.
  • Moodle. (n.d.).
  • JoVE. (2025, May 22).
  • ResearchGate. (2013, March 19). How to Prepare Samples for NMR.
  • Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Unknown. (n.d.).
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.
  • Unknown. (n.d.).
  • Unknown. (2023, August 29).
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • PMC. (2020, May 26).
  • Benchchem. (n.d.). N-(2-Aminophenyl)
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm)
  • NMR Facility - Chemistry Department. (2020, December 23). Harmonized 1H, 13C 1D, 2D Parameter Sets.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ResearchGate. (2016, February 3). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
  • PMC. (n.d.). Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles.
  • Rsc.org. (n.d.).
  • ESA-IPB. (n.d.).
  • ResearchGate. (2012, April 23). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).

Sources

Troubleshooting & Optimization

troubleshooting low reaction yields in 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this specific amide coupling reaction. The unique structural features of the coupling partners—a sterically hindered secondary carboxylic acid and a potentially unreactive heterocyclic amine—present a distinct set of challenges that can lead to low reaction yields.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?

Answer: Low to no yield in this synthesis is a common but solvable issue. The root causes typically stem from a combination of steric hindrance and the electronic properties of the starting materials. Let's break down the most likely culprits.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid, 2-phenyl-2-piperidinoacetic acid, is sterically demanding. The bulky phenyl and piperidino groups adjacent to the carboxyl group can hinder the approach of the coupling reagent, leading to incomplete or slow activation. The activated intermediate (e.g., an O-acylisourea ester with EDC) may not form efficiently.

  • Low Nucleophilicity of 2-Amino-1,3-thiazole: While amines are generally good nucleophiles, the nitrogen atom in 2-amino-1,3-thiazole is part of a heteroaromatic system. The lone pair of the exocyclic amino group has some delocalization into the electron-deficient thiazole ring, reducing its nucleophilicity compared to a simple alkyl or aryl amine. This makes it a less reactive partner for the sterically congested activated ester.[1][2]

  • Steric Hindrance During Amide Bond Formation: Even if the carboxylic acid is successfully activated, the sheer bulk of the 2-phenyl-2-piperidino group can physically block the approach of the 2-aminothiazole, making the final nucleophilic attack and amide bond formation kinetically slow.[1]

  • Degradation of Reagents or Starting Materials: Amide coupling reagents are often moisture-sensitive. Similarly, the quality of your starting materials is paramount. Impurities in either the carboxylic acid or the amine can interfere with the reaction.

Question 2: I'm using a standard carbodiimide coupling agent like EDC with HOBt, but the yield is still poor. What should I try next?

Answer: When standard EDC/HOBt conditions fail, it's necessary to move to more potent activation strategies or to optimize the reaction environment to favor the desired transformation.

1. Switch to a More Powerful Coupling Reagent: For challenging couplings involving sterically hindered components or weakly nucleophilic amines, phosphonium- or aminium-based reagents are often superior to carbodiimides.[3] They form highly reactive activated esters that can overcome the kinetic barriers.

  • Aminium-based: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice. It reacts with the carboxylic acid to form a highly reactive O-acylisouronium species.

  • Phosphonium-based: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful alternative. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[3]

2. Optimize Reaction Conditions: Suboptimal conditions can halt even a well-chosen reaction.[1]

  • Solvent: Switch from common solvents like Dichloromethane (DCM) to a more polar, aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) . These solvents can better solvate the charged intermediates and may improve reaction rates.[4]

  • Temperature: This coupling may be too slow at room temperature. After initial mixing of reagents at 0°C to control exotherms, consider allowing the reaction to warm to room temperature and then gently heating to 40-50°C. Monitor by TLC or LC-MS to check for product formation versus decomposition.

  • Base Selection: A non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA) is a standard choice. Ensure you are using at least 2-3 equivalents to neutralize the acid formed and to facilitate the reaction.

Data Summary: Recommended Coupling Reagent Conditions

Coupling ReagentAdditiveBase (equiv.)SolventTemperatureKey Considerations
EDCHOBt or HOAt (1.1 eq)DIPEA (2-3)DMF0°C to 40°CStandard, but may be too weak. Risk of N-acylurea byproduct.
HATU NoneDIPEA (3-4)DMF0°C to RTRecommended starting point. Highly efficient for hindered couplings.
PyBOPNoneDIPEA (3-4)DMF/MeCN0°C to RTExcellent alternative to HATU; avoids side reactions with the amine.
T3P® (Propylphosphonic Anhydride)NonePyridine or DIPEAEthyl Acetate/THFRT to 50°CA powerful water scavenger and activating agent; byproducts are water-soluble.
Question 3: My TLC/LC-MS shows a major byproduct with a mass corresponding to my activated carboxylic acid. What is happening?

Answer: This is a classic sign of a side reaction that outcompetes the desired amide formation. The two most likely culprits are the formation of an N-acylurea or epimerization of the starting acid.

1. N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate is formed to activate the carboxylic acid. If the amine nucleophile (2-aminothiazole) is slow to react due to steric hindrance or low nucleophilicity, this highly reactive intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct.[1][4] This byproduct is often difficult to separate from the desired product.

Solution:

  • Add Nucleophilic Catalysts: Including an additive like HOBt (Hydroxybenzotriazole) or, even better, HOAt (1-Hydroxy-7-azabenzotriazole) is critical. These additives intercept the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This significantly suppresses N-acylurea formation.

  • Change Coupling Reagent Class: Switching to phosphonium (PyBOP) or aminium (HATU) reagents avoids the O-acylisourea intermediate altogether, thus eliminating this side reaction pathway.[3]

2. Epimerization of the Carboxylic Acid: The α-proton on the 2-phenyl-2-piperidinoacetic acid is susceptible to abstraction, especially under basic conditions during activation. The activation process can promote the formation of an oxazolone intermediate, which can lead to racemization or epimerization of the chiral center.[5][6] This can result in the formation of a diastereomeric product that may be difficult to separate.

Solution:

  • Minimize Base Exposure: Use the minimum required amount of base and add it slowly at a low temperature.

  • Use Epimerization-Suppressing Additives: HOAt is known to be superior to HOBt in suppressing racemization.

  • Choose Appropriate Coupling Reagents: Carbodiimides are more prone to causing epimerization than reagents like HATU or PyBOP when used correctly.[7]

Diagram: Key Reaction Pathways and Side Reactions

G cluster_start Starting Materials cluster_activation Activation & Intermediates cluster_products Products & Byproducts Acid 2-Phenyl-2-piperidinoacetic Acid Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea + EDC Epimer Epimerized Product Acid->Epimer Base/Activation (Oxazolone Path) Amine 2-Amino-1,3-thiazole EDC EDC ActiveEster HOBt Active Ester Isourea->ActiveEster + HOBt (Suppresses Rearrangement) Product Desired Amide Product Isourea->Product + Amine (Direct Path) Nacylurea N-Acylurea Byproduct Isourea->Nacylurea Rearrangement (Slow Amine Attack) ActiveEster->Product + Amine G Start Low Yield Observed Check_SM Verify Starting Material Quality & Stoichiometry Start->Check_SM Check_Reagents Check Coupling Reagent Activity & Dryness Start->Check_Reagents Initial_Checks Initial Checks Passed? Check_SM->Initial_Checks Check_Reagents->Initial_Checks Optimize_Conditions Optimize Reaction Conditions: - Solvent (DMF) - Temperature (↑) - Base (DIPEA) Initial_Checks->Optimize_Conditions Yes Reassess Re-evaluate Entire Synthetic Route Initial_Checks->Reassess No Change_Coupling Change Coupling Reagent (See Protocol 1) Optimize_Conditions->Change_Coupling Select_HATU Select HATU or PyBOP Change_Coupling->Select_HATU Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Select_HATU->Analyze_Byproducts Side_Reaction Side Reaction Identified? Analyze_Byproducts->Side_Reaction Address_Nacylurea Issue: N-Acylurea Solution: Use HATU/PyBOP or add HOAt Side_Reaction->Address_Nacylurea Yes, N-Acylurea Address_Epimer Issue: Epimerization Solution: Use HOAt, control base/temp Side_Reaction->Address_Epimer Yes, Epimer Success Improved Yield Side_Reaction->Success No, product is clean Address_Nacylurea->Success Address_Epimer->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Accessed March 17, 2026.
  • Benchchem. A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Accessed March 17, 2026.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed March 17, 2026.
  • Chemistry LibreTexts. 6.7: Hydrolysis of Thioesters, Esters, and Amides. Published March 19, 2021. Accessed March 17, 2026.
  • Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Published March 7, 2021. Accessed March 17, 2026.
  • Journal of Chemical Education. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Published November 14, 2013. Accessed March 17, 2026.
  • Bioorganic & Medicinal Chemistry Letters. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Published August 2, 2004. Accessed March 17, 2026.
  • RSC Advances.
  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Published March 22, 2015. Accessed March 17, 2026.
  • Reddit. amide coupling help : r/Chempros. Published March 24, 2022. Accessed March 17, 2026.
  • Organic & Biomolecular Chemistry. Triflic anhydride mediated synthesis of challenging amides. Published November 5, 2015. Accessed March 17, 2026.
  • ACS Chemical Biology. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed March 17, 2026.
  • CymitQuimica. CAS 19395-41-6: 2-Piperidineacetic acid, α-phenyl-. Accessed March 17, 2026.
  • ResearchGate.
  • Molecules. Epimerisation in Peptide Synthesis. Published December 8, 2023. Accessed March 17, 2026.
  • Muby Chemicals. 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS. Accessed March 17, 2026.

Sources

optimizing mobile phase gradient for 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide specifically for researchers optimizing the High-Performance Liquid Chromatography (HPLC) and UHPLC separation of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide .

This molecule presents a complex "chromatographic triad" that dictates our gradient and mobile phase strategy:

  • Piperidine Ring : A basic tertiary amine (pKa ~9.5) that remains positively charged under most standard conditions, making it highly susceptible to severe secondary interactions with stationary phase silanols.

  • Thiazole & Acetamide Moieties : Polar, hydrogen-bonding capable regions that demand careful aqueous phase management to prevent early elution.

  • Phenyl Ring : A hydrophobic core that drives reversed-phase retention.

Below is our comprehensive, self-validating troubleshooting guide and protocol system to master this separation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My target peak is exhibiting severe tailing (USP Tailing Factor > 2.0). How do I correct this? Causality & Solution: Peak tailing for this specific molecule is rarely a physical column issue; it is almost always a chemical interaction. The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the ionic interaction between the positively charged piperidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface[1].

  • Action 1 (Low pH Strategy): Lower the mobile phase pH to ≤ 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanol groups back to neutral (Si-OH), effectively eliminating the unwanted ionic attraction[2].

  • Action 2 (Column Chemistry): Switch to a modern Type B (high-purity) silica column with end-capping, which inherently possesses a lower concentration of active acidic silanols[3].

Q2: How can I prove whether the tailing is caused by the piperidine-silanol interaction or a physical void in my column? Causality & Solution: You must employ a self-validating diagnostic injection. Inject a purely neutral, hydrophobic marker (such as Toluene or Uracil). Because a neutral compound cannot undergo acid-base ionic interactions, it cannot chemically tail on silanols[4].

  • If the neutral marker tails , your system has a physical defect (e.g., extra-column dead volume, a clogged frit, or a collapsed column bed)[5].

  • If the neutral marker is perfectly symmetrical but your target molecule tails, you have definitively isolated the root cause to chemical secondary interactions[4].

Q3: The compound elutes too early and co-elutes with polar impurities. How should I adjust the gradient? Causality & Solution: The polar acetamide and thiazole groups reduce the overall hydrophobicity of the molecule compared to a purely aliphatic structure. If your starting gradient contains too much organic modifier (e.g., >20% Acetonitrile), the polar moieties will drag the molecule through the column without sufficient partitioning into the C18 phase.

  • Action: Implement a multilinear gradient[6]. Begin with a highly aqueous "scouting" hold (e.g., 5% B for 2 minutes) to allow the phenyl ring to anchor to the stationary phase, followed by a shallow ramp (e.g., 5% to 60% B over 15 minutes) to selectively elute the compound based on its hydrophobic core[7].

Part 2: Mandatory Visualizations & Workflows

To ensure systematic problem-solving, follow this logical workflow when diagnosing peak asymmetry for basic amine-containing analytes.

TroubleshootingWorkflow Start Observe Peak Tailing (USP Asymmetry > 1.5) InjectNeutral Self-Validation Step: Inject Neutral Marker (Toluene) Start->InjectNeutral CheckToluene Does the neutral marker tail? InjectNeutral->CheckToluene Physical Physical Issue Detected (System/Column Void) CheckToluene->Physical  Yes Chemical Chemical Issue Detected (Piperidine-Silanol Interaction) CheckToluene->Chemical  No FixPhysical Replace column, minimize PEEK tubing dead volume Physical->FixPhysical FixChemical Adjust Mobile Phase: Lower pH < 3.0 or Add TEA Chemical->FixChemical

Caption: Diagnostic workflow for isolating physical vs. chemical peak tailing in basic analytes.

GradientOptimization Scout Run Scouting Gradient (5% to 95% B in 20 min) Assess Evaluate Target Retention (tR) Scout->Assess Early tR < 3 min (Poor Retention) Assess->Early Late tR > 15 min (Excessive Retention) Assess->Late FixEarly Add 2-min Isocratic Hold at 5% B Decrease gradient slope Early->FixEarly FixLate Increase Initial %B to 20% Increase gradient slope Late->FixLate

Caption: Multilinear gradient scouting logic for optimizing retention of polar-functionalized molecules.

Part 3: Experimental Protocols (Self-Validating System)

Protocol 1: Preparation of a Silanol-Suppressing Mobile Phase

Causality: To prevent the basic piperidine nitrogen from interacting with the stationary phase, we must lock the pH below 3.0. This ensures the silica surface is fully protonated and neutral[2].

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 1000 mL of LC-MS grade ultrapure water.

    • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration.

    • Validation Checkpoint: Measure the pH using a calibrated meter. The pH must read approximately 2.7[8]. If it is >3.0, discard and remake, as silanols will begin to ionize.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure 1000 mL of LC-MS grade Acetonitrile (ACN). ACN is preferred over Methanol to maintain a lower system backpressure and provide sharper elution of the phenyl ring.

    • Add 1.0 mL of Formic Acid (0.1% v/v) to match the ionic strength of Phase A and prevent baseline drift during the gradient.

  • Degassing: Sonicate both phases for 10 minutes or ensure the inline vacuum degasser is active.

Protocol 2: Optimized Multilinear Gradient Execution

Causality: A multilinear gradient provides an initial highly aqueous environment to retain the polar acetamide/thiazole regions, followed by a steady organic ramp to elute the hydrophobic phenyl core[6].

  • Column Equilibration: Flush the C18 column (e.g., 2.1 x 100 mm, 1.7 µm Type B silica) with 5% B for 10 column volumes.

  • Gradient Program Setup:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar fragments).

    • 2.0 - 12.0 min: 5% to 60% B (Linear ramp to elute the intact molecule).

    • 12.0 - 14.0 min: 60% to 95% B (Column wash to remove highly hydrophobic impurities).

    • 14.0 - 17.0 min: 5% B (Re-equilibration).

  • System Suitability Injection: Inject 1 µL of the target sample (100 µg/mL).

  • Validation Checkpoint: Calculate the USP Tailing Factor ( Tf​ ). If Tf​ ≤ 1.2, the method is validated. If Tf​ > 1.5, proceed to the troubleshooting workflow above.

Part 4: Quantitative Data Presentation

Table 1: Effect of Mobile Phase pH on Piperidine-Derivative Peak Asymmetry Data demonstrates the critical causality between pH, silanol ionization, and resulting peak shape.

Mobile Phase pHBuffer / Additive UsedSilanol State (Si-OH)Piperidine StateUSP Tailing Factor ( Tf​ )Resolution Impact
pH 2.7 0.1% Formic AcidProtonated (Neutral)Protonated (+)1.10 (Optimal)Excellent
pH 6.8 10 mM Ammonium AcetateDeprotonated (-)Protonated (+)2.85 (Severe)Poor (Broadening)
pH 10.5 0.1% Ammonium HydroxideDeprotonated (-)Deprotonated (Neutral)1.15 (Good)*Excellent

*Note: Operating at pH 10.5 requires specialized ethylene-bridged hybrid (BEH) columns to prevent silica dissolution.

Table 2: Standardized Gradient Profile for Acetamide-Thiazole Derivatives

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Chromatographic Purpose
0.00.4955Sample loading & polar retention
2.00.4955Isocratic focusing
12.00.44060Primary analyte elution window
14.00.4595Hydrophobic washout
14.10.4955Return to initial conditions
17.00.4955Re-equilibration complete

Part 5: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks."[Link]

  • YouTube (Axion Labs). "HPLC Tips Peak Tailing."[Link]

  • Pure Synth. "Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency."[Link]

  • LC Resources. "Optimizing Multilinear Gradients in HPLC."[Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection."[Link]

Sources

resolving LC-MS peak tailing issues for 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide .

Because this molecule contains a highly basic tertiary amine (the piperidino group) and a thiazole ring, it is notoriously prone to severe peak tailing in Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS). This guide bypasses generic advice, focusing strictly on the molecular causality of your peak distortions and providing self-validating protocols to guarantee data integrity.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine if the tailing is a physical system artifact or a chemical interaction. Follow the logical workflow below to isolate the root cause.

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry > 1.5) CheckScope Are all peaks tailing or just the target basic analyte? Start->CheckScope AllPeaks All Peaks Tail (Physical / System Issue) CheckScope->AllPeaks Yes SinglePeak Only Target Tails (Chemical / Interaction Issue) CheckScope->SinglePeak No PhysicalFix 1. Replace clogged inlet frit 2. Minimize extra-column volume 3. Replace voided column AllPeaks->PhysicalFix ChemicalFix Secondary Silanol Interactions or Sample Mass Overload SinglePeak->ChemicalFix Step1 Step 1: Optimize Mobile Phase (Add 10mM Ammonium Formate) ChemicalFix->Step1 Step2 Step 2: Upgrade Column Chemistry (Use Type B / End-capped Silica) Step1->Step2 If As > 1.2 Step3 Step 3: Injection Solvent Match (Match to Initial %B) Step2->Step3 If As > 1.2

Caption: Diagnostic workflow for isolating physical vs. chemical causes of LC-MS peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide exhibit severe peak tailing compared to my neutral reference compounds? A1: The causality lies in the molecule's piperidine ring, which acts as a strong tertiary amine with a pKa typically between 8 and 9. Under standard acidic LC-MS conditions (pH ~2.8), this amine is fully protonated, carrying a positive charge. While the molecule's phenyl and thiazole groups drive standard hydrophobic retention on the C18 stationary phase, the protonated piperidine undergoes a secondary, unwanted ion-exchange interaction with residual, negatively charged silanol groups (Si-O⁻) on the silica surface[1]. Because this secondary ionic interaction has a slower desorption kinetic than the primary hydrophobic interaction, the analyte molecules elute at varying rates, creating a prolonged trailing edge (tailing)[2].

Q2: I am using 0.1% Formic Acid (FA) to lower the pH. Why isn't this suppressing the silanol interactions? A2: While 0.1% FA lowers the mobile phase pH to approximately 2.8—which forces most silanols (pKa ~3.5–4.5) into their neutral, protonated state—it does not neutralize highly acidic geminal silanols. More importantly, 0.1% FA has an exceptionally low ionic strength (~1.9 mM)[3]. This lack of ionic strength means there are insufficient counter-ions in the mobile phase to shield the remaining active silanol sites from your highly basic analyte.

Q3: How do I optimize my mobile phase to fix this without causing MS signal suppression? A3: You must decouple pH control from ionic strength. Transition to a buffered mobile phase by adding 10–20 mM ammonium formate to your 0.1% FA aqueous phase[4]. This raises the ionic strength significantly, providing NH₄⁺ ions that actively compete for and mask the residual silanols, preventing the piperidine ring from interacting with them. Unlike Trifluoroacetic Acid (TFA), which provides excellent peak shape but causes severe MS ion suppression via ion-pairing and surface-tension effects, ammonium formate is highly volatile and fully MS-compatible[3].

Q4: Could my sample preparation be causing the tailing? A4: Yes. If your analyte is dissolved in a strong injection solvent (e.g., 100% DMSO or Acetonitrile) but your initial mobile phase is highly aqueous (e.g., 5% B), the analyte will not focus at the head of the column. Instead, the strong solvent plug carries the analyte rapidly down the column bed before partitioning occurs, leading to peak fronting, splitting, or tailing[2]. Always match your injection solvent's eluotropic strength to your initial mobile phase conditions[5].

Quantitative Data: Mobile Phase Additive Comparison

The table below summarizes the causality between mobile phase additives, ionic strength, and resulting data quality for basic amines.

Additive SystemApprox. pHIonic StrengthPeak Shape for AminesMS Sensitivity ImpactCausality / Mechanism
0.1% Formic Acid (FA) 2.8Very Low (~1.9 mM)Poor (Tailing)ExcellentInsufficient ionic strength to shield residual silanols[3].
0.1% FA + 10 mM Ammonium Formate 3.7Moderate (~10 mM)ExcellentGood to ExcellentNH₄⁺ ions effectively mask silanols without suppressing ionization[4].
0.05% TFA 2.1High (~7.8 mM)ExcellentPoor (Severe Suppression)Strong ion-pairing agent; limits droplet evaporation in ESI-MS[3].
10 mM Ammonium Hydroxide 9.8 - 10.5ModerateExcellentGoodDeprotonates the tertiary amine, eliminating ionic interactions entirely[6],[7].

Mechanistic Pathway of Silanol Shielding

SilanolMechanism Piperidine Protonated Piperidine (Target Analyte, + Charge) Interaction Strong Ion-Exchange Interaction (Severe Tailing) Piperidine->Interaction Silanol Ionized Silanol (Stationary Phase, - Charge) Silanol->Interaction Buffer Ammonium Formate Buffer (High Ionic Strength) Shielded Shielded Silanols (Hydrophobic Retention Only) Buffer->Shielded Masks charges Shielded->Interaction Prevents

Caption: Mechanism of secondary silanol interactions and mitigation via buffer shielding.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness, every protocol executed in the lab must be self-validating. Implement the following workflows to systematically eliminate peak tailing.

Protocol 1: System Extra-Column Volume Check (Physical Validation)

Objective: Prove that tailing is chemical, not a physical artifact of your LC system.

  • Bypass Column: Remove the LC column and connect the injector directly to the MS divert valve using a zero-dead-volume union.

  • Isocratic Flow: Set the mobile phase to 50:50 Water:Acetonitrile at 0.3 mL/min.

  • Injection: Inject 1 µL of a 10 µg/mL caffeine standard (or an easily ionizable, non-retained tracer).

  • Measurement: Monitor the MS Total Ion Chromatogram (TIC).

  • Self-Validation Check: Calculate the peak width at 4.4% height (5-sigma). If the peak width exceeds 15–20 µL in volume equivalent, your system tubing, fittings, or injector rotor seal are introducing extra-column band broadening[5]. You must replace worn PEEK/stainless steel tubing before proceeding to chemistry optimization.

Protocol 2: Buffer Shielding Optimization for Basic Amines (Chemical Validation)

Objective: Eliminate secondary silanol interactions using an MS-compatible buffer.

  • Mobile Phase Preparation:

    • Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.7 using concentrated Formic Acid.

    • Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Column Selection: Ensure you are using a high-purity, fully end-capped "Type B" silica C18 column[1], or a polar-embedded column designed to shield basic analytes.

  • Equilibration: Flush the column with at least 10 column volumes (CV) of the new mobile phase. Crucial Step: Buffer ions require significantly longer to equilibrate with the stationary phase than simple organic modifiers.

  • Injection: Inject 1 µL of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide at a low concentration (e.g., 10–50 ng/mL) to rule out mass overload[2].

  • Self-Validation Check: Calculate the Asymmetry factor ( As​ ) at 10% peak height ( As​=BC/AC ).

    • Pass: As​ is between 0.9 and 1.2. The system is validated for quantitative analysis.

    • Fail: As​>1.3 . The system automatically flags a failure. You must either increase ammonium formate concentration to 20 mM or switch to a high-pH stable column (e.g., hybrid silica) running 10 mM Ammonium Hydroxide (pH 10) to fully deprotonate the piperidine ring[7].

References

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI - 5

  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - Frontiers in Pharmacology - 6

  • Why it matters and how to get good peak shape - LCMS.cz - 7

  • Peak Tailing in HPLC - Element Lab Solutions - 1

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC International - 4

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International - 2

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - National Institutes of Health (NIH) - 3

Sources

overcoming steric hindrance during 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in the Synthesis of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide Derivatives

Introduction: Understanding the Challenge

The acylation of 2-aminothiazoles to form N-(1,3-thiazol-2-yl)acetamides is a critical transformation in medicinal chemistry.[1][2][3] However, when the carboxylic acid partner is the bulky 2-phenyl-2-piperidinoacetic acid, the reaction is severely hampered by steric hindrance. The large phenyl and piperidine groups at the α-carbon physically obstruct the approach of the already moderately hindered and electronically deactivated 2-aminothiazole nucleophile.[4][5]

This guide provides researchers with a structured approach to troubleshooting and overcoming these challenges, moving from common issues to advanced strategies for forcing stubborn reactions to completion.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when this specific amide coupling fails.

Q1: My standard EDC/HOBt coupling isn't working. Why?

Standard carbodiimide activators like EDC form an O-acylisourea intermediate.[6] While effective for many reactions, this intermediate is not reactive enough to overcome the combined steric bulk of the acid and the amine. Furthermore, the nucleophilicity of the 2-aminothiazole is reduced by the electron-withdrawing nature of the thiazole ring, making it a poor partner for this intermediate under standard conditions.[4]

Q2: I see a lot of my starting carboxylic acid remaining. What's the first thing I should change?

Unreacted starting acid is a clear sign of insufficient activation or a reaction rate that is too slow under the chosen conditions. The first and most impactful change is to switch to a more potent coupling reagent. Modern uronium/aminium salt-based reagents are specifically designed for challenging couplings.[6]

Q3: Is the 2-aminothiazole portion of the molecule particularly problematic?

Yes. While it is a primary amine, its nucleophilic character is not as strong as a typical alkylamine. The nitrogen lone pair can be delocalized into the aromatic thiazole ring system. This, combined with potential steric hindrance from substituents on the thiazole ring itself, makes it a "difficult" amine.[7][8]

Q4: Should I be concerned about racemization at the α-carbon of the 2-phenyl-2-piperidinoacetic acid?

Yes. The hydrogen at the α-carbon is benzylic and adjacent to a carbonyl group, making it susceptible to epimerization, especially under harsh basic conditions or with prolonged reaction times. Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) or coupling reagents that incorporate this moiety (like HATU) is known to suppress racemization.[6][9]

Part 2: Troubleshooting Guide & Advanced Solutions

This guide is structured by observed experimental outcomes. Find the issue that best describes your result and follow the recommended strategies.

Scenario 1: No or Very Low (<10%) Product Formation

If you observe primarily unreacted starting materials, the activation energy barrier is not being overcome.

Root Cause: Insufficient carboxylic acid activation and/or slow reaction kinetics.

Solution Pathway:

  • Upgrade the Coupling Reagent: This is the most critical step. Standard reagents are likely to fail. Move directly to high-efficiency uronium/aminium or phosphonium salt reagents.[10]

  • Increase Reaction Temperature: For sterically demanding reactions, additional energy is often required to facilitate the necessary molecular collisions and bond formation.[11]

Visual Troubleshooting Workflow

The following decision tree outlines a logical progression for troubleshooting this difficult coupling reaction.

TroubleshootingWorkflow start Start: Low/No Yield (<10%) reagent Upgrade Coupling Reagent? (e.g., from EDC to HATU/COMU) start->reagent temp Increase Reaction Temperature? (e.g., Room Temp to 60-80 °C) reagent->temp Yes fail Consult Specialist / Re-evaluate Strategy reagent->fail No (Re-evaluate) temp->reagent No (Try different reagent) microwave Employ Microwave Synthesis? (Rapid heating to 100-150 °C) temp->microwave Yes microwave->temp No (Optimize MW conditions) acyl_halide Consider Acyl Halide Route? (Convert Acid to Acyl Fluoride/Chloride) microwave->acyl_halide Yes acyl_halide->microwave No (Optimize halide formation) success Reaction Successful acyl_halide->success Yes

Caption: A decision tree for troubleshooting the sterically hindered amide coupling.

Comparative Table of Recommended Coupling Reagents
ReagentClassKey Advantage for this ReactionTypical Conditions
EDC/HOBt CarbodiimideCost-effective (baseline)Fails or gives low yields. Not recommended.
PyBOP Phosphonium SaltHigher reactivity than carbodiimides.DMF, DIPEA, RT to 50 °C
HATU [12]Uronium/Aminium SaltForms highly reactive OAt-active ester; low racemization.[6][9] Excellent for hindered substrates.[13]DMF, DIPEA, RT to 60 °C
COMU [10]Uronium/Aminium SaltSimilar or greater efficiency than HATU; non-explosive, more soluble byproducts.DMF/ACN, DIPEA, RT to 60 °C
Scenario 2: Reaction Stalls at ~50% Conversion

If the reaction proceeds partially but then stops, you may be facing reagent decomposition, product inhibition, or an equilibrium issue.

Root Cause: Inactive coupling species, insufficient base, or reversible side reactions.

Solution Pathway:

  • Choice of Base: The base is critical. Hünig's base (DIPEA) is non-nucleophilic and sterically hindered, making it ideal. Avoid less hindered bases like triethylamine (TEA), which can cause side reactions. Use at least 2-3 equivalents.

  • Solvent Choice: Ensure all components are fully dissolved. Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) are typically effective.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate slow reactions by efficiently overcoming activation energy barriers.[11][14][15] Reaction times can be reduced from days to minutes, often leading to cleaner reactions and higher yields.[16]

Part 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU

This protocol is the recommended starting point for overcoming severe steric hindrance.

Mechanism Insight: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring provides neighboring group participation, accelerating the subsequent attack by the amine to form the stable amide bond.[6][12][13]

HATU_Mechanism cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH (2-phenyl-2-piperidinoacetic acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Deprotonates TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide Final Amide Product ActiveEster->Amide Rate-limiting step for hindered substrates Amine R'-NH2 (2-Aminothiazole) Amine->Amide Attacks Ester HOAt HOAt (regenerated) Amide->HOAt releases

Caption: Mechanism of HATU-mediated amide bond formation.

Procedure:

  • Preparation: To a dry flask under an inert atmosphere (N₂ or Ar), add 2-phenyl-2-piperidinoacetic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv) followed by 2-aminothiazole derivative (1.1 equiv).

  • Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is slow, gently heat to 50-60 °C.

  • Monitoring: Track the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel).

Protocol 2: Microwave-Assisted Synthesis

This method is for particularly stubborn cases where thermal heating is insufficient or leads to degradation.[11]

Procedure:

  • Vial Preparation: In a dedicated microwave vial, combine 2-phenyl-2-piperidinoacetic acid (1.0 equiv), HATU (1.2 equiv), and the 2-aminothiazole derivative (1.1 equiv).

  • Solvent & Base: Add anhydrous DMF or ACN, followed by DIPEA (3.0 equiv).

  • Sealing: Securely cap the vial.

  • Microwave Conditions: Place the vial in a scientific microwave reactor. Irradiate at 120-150 °C for 15-45 minutes. Use temperature monitoring (IR sensor) for control.

  • Cooling & Work-up: Allow the vial to cool to room temperature before opening. Perform the same aqueous work-up and purification as described in Protocol 1.

Protocol 3: Acyl Fluoride Intermediate Strategy

For the most challenging substrates, converting the carboxylic acid to a small, highly reactive acyl fluoride can be effective.[7][8]

Procedure:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a fluorinating agent such as Cyanuric Fluoride or BTFFH (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 1-2 hours to form the acyl fluoride.

  • Amine Addition: Add the 2-aminothiazole derivative (1.0 equiv) to the mixture.

  • Coupling: Seal the vessel and heat to 60-80 °C overnight.

  • Work-up & Purification: After cooling, perform the standard aqueous work-up and chromatographic purification.

References
  • Amine to Amide Mechanism - H
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • H
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • How to Optimize Amide Formation in Microwave-Assisted Synthesis.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.
  • Application Notes and Protocols: Acylation of 2-Aminothiazole with Tosylacetyl Chloride. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Method for the production of d-threo-2-phenyl-2-piperidine-2-yl acetate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • Process for preparation of 2-phenyl acetic acid derivatives.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • α-phenylpiperidine-2-acetic acid. BOC Sciences.
  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley Online Library.

Sources

Validation & Comparative

Comparative Bioavailability and Pharmacokinetic Profiling: 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide vs. Standard Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on optimizing the pharmacokinetic (PK) profiles of heterocyclic compounds, understanding the structure-activity relationships (SAR) governing absorption, distribution, metabolism, and excretion (ADME) is critical. This guide provides an in-depth, comparative analysis of the bioavailability of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide (hereafter referred to as PPTA ) against standard, unsubstituted 2-aminothiazole scaffolds.

By deconstructing the structural causality behind PPTA’s ADME profile and detailing self-validating experimental workflows, this guide serves as an authoritative resource for researchers evaluating complex thiazole derivatives for systemic administration.

Structural Causality: The "Why" Behind the Pharmacokinetics

Standard thiazole-containing drugs (e.g., meloxicam, famotidine) often face bioavailability challenges due to rapid hepatic oxidation of the thiazole ring or poor aqueous solubility. PPTA introduces three distinct structural modifications that fundamentally alter its pharmacokinetic trajectory:

  • The Piperidine Ring (Basic Center): With a pKa of approximately 9.5, the piperidine nitrogen is highly protonated in the acidic environment of the stomach (pH 1.2). This drastically enhances initial aqueous solubility compared to neutral standard thiazoles. Upon transiting to the slightly alkaline intestine (pH 7.4), the equilibrium shifts, increasing the fraction of the un-ionized, lipophilic free base available for passive transcellular diffusion.

  • The Alpha-Phenyl Group (Steric Shielding): Amide bonds are typically susceptible to rapid hydrolysis by hepatic amidases. The bulky phenyl group at the alpha position of the acetamide core provides significant steric hindrance, shielding the amide bond and reducing first-pass metabolic clearance.

  • The N-(1,3-thiazol-2-yl) Moiety: While retaining the essential hydrogen-bond acceptor properties of the thiazole ring, its conjugation to the sterically hindered acetamide limits the accessibility of cytochrome P450 (CYP) enzymes to the thiazole sulfur, preventing rapid S-oxidation.

AbsorptionPathway Stomach Gastric Phase (pH 1.2) Piperidine Protonation (High Solubility) Intestine Intestinal Phase (pH 7.4) Deprotonation Passive Diffusion Stomach->Intestine Transit Liver Hepatic First-Pass Steric Shielding by Phenyl Reduced Amidase Cleavage Intestine->Liver Portal Vein Systemic Systemic Circulation Enhanced Bioavailability Liver->Systemic Escapes CYP Oxidation

Fig 1. Mechanistic absorption and metabolism pathway of PPTA.

In Vitro Profiling: Permeability and Metabolic Stability

Before advancing to in vivo models, we must establish the mechanistic drivers of absorption and clearance. The following self-validating protocols are designed to isolate specific ADME variables.

Bidirectional Caco-2 Permeability Assay

Objective: To determine if the basic piperidine moiety makes PPTA a substrate for P-glycoprotein (P-gp) efflux, and to quantify passive intestinal absorption. Causality: We utilize a 21-day cultured Caco-2 monolayer because it accurately expresses human intestinal transport proteins and tight junctions, providing a reliable prediction of oral absorption as outlined in[1].

Self-Validating Protocol:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Validation step: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used to ensure tight junction integrity[2].

  • Dosing: Prepare 10 µM solutions of PPTA and a Standard Thiazole in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.

  • Internal Control: Co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and data is discarded.

  • Sampling & Analysis: Sample receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Liver Microsomal Stability Assay

Objective: To evaluate the protective effect of the alpha-phenyl group against CYP-mediated metabolism. Causality: Rat and Human Liver Microsomes (RLM/HLM) contain high concentrations of CYP450 enzymes. By measuring the intrinsic clearance ( CLint​ ) in the presence of an NADPH regenerating system, we can directly compare the metabolic vulnerability of the thiazole and acetamide bonds.

Self-Validating Protocol:

  • Incubation: Incubate 1 µM of test compound with 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP activity. Validation step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Quenching: Remove aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard (e.g., Diazepam).

  • Calculation: Determine the half-life ( t1/2​ ) from the log-linear decline of the parent compound and calculate CLint​ .

Table 1: Comparative In Vitro ADME Data
ParameterPPTAStandard 2-AminothiazoleMechanistic Interpretation
Papp​ (A→B) 18.5×10−6 cm/s 8.2×10−6 cm/sPPTA shows high passive permeability due to optimal lipophilicity (LogP ~2.8).
Efflux Ratio (ER) 1.20.9ER < 2 indicates PPTA is not a significant P-gp efflux substrate.
HLM t1/2​ 84 min22 minPhenyl steric shielding prevents rapid CYP oxidation in PPTA.
RLM CLint​ 18.4 µL/min/mg65.2 µL/min/mgPPTA exhibits low intrinsic clearance, predicting higher in vivo exposure.

In Vivo Bioavailability Assessment

To translate in vitro findings into systemic metrics, an in vivo pharmacokinetic study is required. We determine absolute bioavailability ( F% ) by comparing intravenous (IV) and oral (PO) exposures, strictly adhering to [3].

Workflow Prep Compound Prep PPTA vs Std Thiazole InVitro In Vitro Assays Caco-2 & Microsomes Prep->InVitro InVivo In Vivo Dosing (Rats) IV (2 mg/kg) & PO (10 mg/kg) InVitro->InVivo Inform Dosing LCMS LC-MS/MS Analysis Plasma Quantification InVivo->LCMS Blood Sampling Data PK Modeling Calculate F%, AUC, Clearance LCMS->Data

Fig 2. Self-validating experimental workflow for bioavailability assessment.

Self-Validating Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight to eliminate food-effect variables on gastric pH and transit time.

  • Formulation & Dosing:

    • IV Formulation: 2 mg/kg in 5% DMSO / 10% Solutol / 85% Saline.

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose (suspension).

    • Causality: The basic piperidine allows PPTA to form a uniform suspension in methylcellulose, ensuring consistent oral dosing.

  • Serial Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Validation step: Centrifuge immediately at 4°C to prevent ex vivo plasma esterase degradation.

  • Quantification: Extract plasma using protein precipitation (Acetonitrile). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterPPTA (PO: 10 mg/kg)Std Thiazole (PO: 10 mg/kg)PPTA (IV: 2 mg/kg)
Cmax​ (ng/mL) 1,450 ± 120480 ± 65-
Tmax​ (h) 1.50.5-
AUC0−∞​ (ng·h/mL) 6,800 ± 4501,150 ± 2101,850 ± 110
Clearance ( CL , L/h/kg) --1.08
Volume of Distribution ( Vss​ , L/kg) --3.4
Absolute Bioavailability ( F% ) 73.5% 23.0% 100%

Conclusion

The experimental data confirms that the structural architecture of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide successfully overcomes the traditional pharmacokinetic liabilities of standard thiazole scaffolds.

The integration of the basic piperidine ring drives superior aqueous solubility in the gastric phase and excellent passive permeability ( 18.5×10−6 cm/s) in the intestinal phase. Crucially, the steric hindrance provided by the alpha-phenyl group drastically reduces hepatic intrinsic clearance, resulting in an absolute oral bioavailability of 73.5% —more than three times that of the standard unsubstituted thiazole. For drug development professionals, this compound serves as a validated structural template for optimizing the systemic delivery of thiazole-based therapeutics.

References

  • Food and Drug Administration (FDA). (2022). Bioavailability Studies Submitted in NDAs or INDs—General Considerations; Guidance for Industry. Federal Register. Available at:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols / ResearchGate. Available at:[Link]

  • Food and Drug Administration (FDA). (2024). Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples. FDA Regulatory Information. Available at:[Link]

Sources

A Comparative Benchmarking Guide: Evaluating 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide Against Established Piperidine-Based CNS Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, forming the backbone of therapeutics ranging from stimulants like methylphenidate to potent analgesics like fentanyl.[1][2] Its conformational flexibility and physicochemical properties make it a privileged scaffold for interacting with a diverse array of CNS targets.[3][4] This guide introduces a novel compound, 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide, and provides a comprehensive framework for its preclinical benchmarking against established piperidine derivatives.

The structure of our compound of interest combines the 2-phenyl-2-piperidino-acetamide core, which shares features with CNS stimulants, with an N-thiazolyl moiety. Thiazole-containing compounds have demonstrated a wide range of biological activities, including CNS modulation.[5][6] This unique combination suggests a potential for novel pharmacology, necessitating a rigorous comparative evaluation to elucidate its therapeutic promise and differentiate it from existing agents.

Given the structural relationship to known psychoactive compounds, our benchmarking strategy will focus on a hypothetical CNS-active profile. We will compare its performance against two well-characterized piperidine derivatives with distinct mechanisms of action:

  • Methylphenidate: A dopamine and norepinephrine reuptake inhibitor used in the treatment of ADHD.[7]

  • Fentanyl: A potent µ-opioid receptor agonist used for severe pain management.[6][8]

This comparative approach will allow us to contextualize the pharmacological profile of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide and identify its potential therapeutic niche.

Experimental Design: A Multi-tiered Approach to Pharmacological Profiling

A robust benchmarking program requires a multi-faceted approach, progressing from initial in vitro screening to more complex in vivo models. The following sections detail the experimental protocols necessary to build a comprehensive pharmacological profile of our novel compound.

Part 1: In Vitro Characterization - Target Affinity and Functional Activity

The initial phase of our investigation will focus on determining the binding affinity and functional activity of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide at key CNS targets associated with our comparator drugs.

1.1. Radioligand Binding Assays: Identifying Molecular Targets

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter.[9] We will assess the binding of our test compound to the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the µ-opioid receptor (MOR).

Experimental Protocol: Radioligand Binding Assay

  • Materials:

    • Cell membrane preparations expressing the target of interest (e.g., HEK293 cells transfected with human DAT, NET, SERT, or MOR).

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]DAMGO (for MOR).

    • Test compound: 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide.

    • Comparator compounds: Methylphenidate and Fentanyl.

    • Assay buffer and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test and comparator compounds.

    • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known ligand (for non-specific binding), or the test/comparator compound.

    • Incubate the plates to allow for binding equilibrium to be reached.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

1.2. Functional Assays: Assessing Agonist and Antagonist Activity

Following the identification of binding targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of target activity.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (for µ-Opioid Receptor)

  • Principle: This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

  • Procedure:

    • Incubate cell membranes expressing the µ-opioid receptor with the test compound or fentanyl in the presence of GDP.

    • Add [³⁵S]GTPγS and continue the incubation.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) relative to a full agonist like DAMGO.

Experimental Protocol: Neurotransmitter Uptake Assay (for DAT and NET)

  • Principle: This assay directly measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

  • Procedure:

    • Prepare synaptosomes from rat striatum (for DAT) or hypothalamus (for NET).

    • Pre-incubate the synaptosomes with various concentrations of the test compound or methylphenidate.

    • Add a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

    • Incubate to allow for uptake.

    • Terminate uptake by rapid filtration and washing.

    • Measure the radioactivity taken up by the synaptosomes.

    • Calculate the IC₅₀ for uptake inhibition.

Data Presentation: In Vitro Pharmacology Profile

The results from these in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)MOR Ki (nM)MOR EC₅₀ (nM)MOR Eₘₐₓ (%)DAT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)
2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Methylphenidate Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueN/AN/ALiterature/Experimental ValueLiterature/Experimental Value
Fentanyl Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueN/AN/A

N/A: Not Applicable

Visualization of Experimental Workflow

in_vitro_workflow cluster_target_identification Target Identification cluster_functional_characterization Functional Characterization radioligand_assay Radioligand Binding Assays (DAT, NET, SERT, MOR) ic50_ki Determine IC50 and Ki values radioligand_assay->ic50_ki gtps_assay [35S]GTPγS Binding Assay (MOR) ic50_ki->gtps_assay uptake_assay Neurotransmitter Uptake Assay (DAT, NET) ic50_ki->uptake_assay ec50_emax Determine EC50 and Emax gtps_assay->ec50_emax uptake_ic50 Determine IC50 uptake_assay->uptake_ic50 end Comprehensive In Vitro Profile ec50_emax->end uptake_ic50->end start Novel Compound start->radioligand_assay

Caption: Workflow for in vitro pharmacological profiling.

Part 2: In Vivo Evaluation - Assessing Physiological and Behavioral Effects

In vivo studies are essential to understand the compound's effects in a whole organism, including its therapeutic potential and side-effect profile.

2.1. Locomotor Activity: A Measure of Stimulant or Sedative Effects

Changes in spontaneous locomotor activity can indicate stimulant (like methylphenidate) or sedative (like fentanyl) properties.

Experimental Protocol: Open Field Test

  • Animals: Male C57BL/6 mice.

  • Apparatus: An open field arena equipped with automated photobeam tracking.

  • Procedure:

    • Acclimate mice to the testing room.

    • Administer the test compound, methylphenidate, fentanyl, or vehicle via an appropriate route (e.g., intraperitoneal).

    • Place each mouse in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

    • Analyze the data to determine dose-dependent effects on activity.

2.2. Analgesic Efficacy: The Tail-Flick Test

The tail-flick test is a standard method for assessing the analgesic properties of compounds, particularly those acting on the opioid system.[8]

Experimental Protocol: Tail-Flick Test

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Determine the baseline tail-flick latency for each rat.

    • Administer the test compound, fentanyl, methylphenidate, or vehicle.

    • At various time points post-administration, measure the tail-flick latency.

    • A cut-off time is used to prevent tissue damage.

    • Calculate the maximum possible effect (%MPE) to quantify the analgesic response.

Data Presentation: In Vivo Activity Summary

CompoundLocomotor Activity (Total Distance Traveled, % of Vehicle)Tail-Flick Analgesia (%MPE at peak effect)
2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide Experimental Value (Dose-response)Experimental Value (Dose-response)
Methylphenidate Literature/Experimental Value (Dose-response)Literature/Experimental Value (Dose-response)
Fentanyl Literature/Experimental Value (Dose-response)Literature/Experimental Value (Dose-response)

Visualization of In Vivo Experimental Flow

in_vivo_workflow cluster_behavioral_assessment Behavioral Assessment locomotor Locomotor Activity (Open Field Test) data_analysis_loco Dose-Response Curve (Stimulant/Sedative Effect) locomotor->data_analysis_loco Measure distance traveled analgesia Analgesic Efficacy (Tail-Flick Test) data_analysis_analgesia Dose-Response Curve (Analgesic Potency) analgesia->data_analysis_analgesia Measure %MPE end In Vivo Pharmacodynamic Profile data_analysis_loco->end data_analysis_analgesia->end start Novel Compound Administration start->locomotor start->analgesia

Caption: Workflow for in vivo behavioral assessment.

Interpreting the Data: Building a Pharmacological Narrative

The data generated from these experiments will allow us to construct a detailed pharmacological narrative for 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide.

  • Scenario 1: Methylphenidate-like Profile: If the compound shows high affinity for DAT and NET, inhibits their function, and increases locomotor activity without significant analgesic effects, it would suggest a stimulant profile. Further studies could then explore its potential in models of ADHD.

  • Scenario 2: Fentanyl-like Profile: High affinity and agonist activity at the µ-opioid receptor, coupled with potent analgesia and sedative effects on locomotor activity, would indicate an opioid-like mechanism. This would warrant further investigation into its potential as an analgesic and its abuse liability.

  • Scenario 3: Atypical/Mixed Profile: The compound might exhibit a mixed pharmacological profile, for instance, moderate affinity for both monoamine transporters and opioid receptors. This could lead to a unique therapeutic profile, potentially with a lower side-effect burden than either comparator alone. For example, a compound with both dopamine reuptake inhibition and µ-opioid agonism might have enhanced analgesic properties with a different mood-modulating effect.

Visualizing a Potential Signaling Pathway

Should the compound demonstrate activity at the µ-opioid receptor, understanding its downstream signaling is crucial.

mor_signaling compound 2-phenyl-2-piperidino- N-(1,3-thiazol-2-yl)acetamide mor µ-Opioid Receptor (GPCR) compound->mor Binds & Activates gi Gi/o Protein mor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels gi->ion_channel Modulates camp cAMP ac->camp Converts ATP to neuronal_inhibition Neuronal Inhibition (Analgesia) camp->neuronal_inhibition Reduced signaling leads to k_channel K+ Channel (Activation) ion_channel->k_channel ca_channel Ca2+ Channel (Inhibition) ion_channel->ca_channel k_channel->neuronal_inhibition ca_channel->neuronal_inhibition

Caption: Potential µ-opioid receptor signaling pathway.

Conclusion: Charting the Course for a Novel CNS Candidate

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide. By systematically comparing its in vitro and in vivo pharmacological profile to established piperidine derivatives like methylphenidate and fentanyl, researchers can effectively elucidate its mechanism of action, identify its potential therapeutic applications, and make informed decisions about its future development. The multi-tiered experimental approach ensures a thorough characterization, laying a solid foundation for more advanced preclinical and clinical investigations.

References

  • Chemsrc. (2025). 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2. Available at: [Link]

  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Available at: [Link]

  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • PMC. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Available at: [Link]

  • PubChem. (n.d.). alpha-Phenyl-2-piperidineacetamide. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Semantic Scholar. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available at: [Link]

Sources

Evaluating Target Selectivity of 2-Phenyl-2-Piperidino-N-(1,3-Thiazol-2-yl)Acetamide: A Comparative Guide on Allosteric EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The clinical management of non-small cell lung cancer (NSCLC) has been revolutionized by third-generation covalent epidermal growth factor receptor (EGFR) inhibitors like osimertinib. However, the emergence of the C797S mutation—which abolishes the critical cysteine residue required for covalent binding—renders these orthosteric inhibitors ineffective.

To overcome this, the field has pivoted toward allosteric inhibitors that target the inactive conformation of the kinase. This guide evaluates the target selectivity and biochemical performance of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide (herein referred to as PTA ), a simplified structural analog of the first-in-class allosteric inhibitor EAI045. By comparing PTA against highly optimized analogs and standard orthosteric therapies, we can decode the structure-activity relationship (SAR) that governs mutant selectivity.

Mechanistic Causality: Decoding the Allosteric Pharmacophore

The design of allosteric EGFR inhibitors relies on exploiting a transient pocket created by the outward shift of the regulatory αC-helix in the kinase's inactive state. The structural differences between PTA and EAI045 dictate their binding kinetics and target selectivity.

  • The Thiazol-2-yl Acetamide Core (The Anchor): Both PTA and EAI045 share the N-(1,3-thiazol-2-yl)acetamide moiety. This core is the obligate anchor, penetrating deep into the allosteric pocket and forming critical van der Waals interactions with the displaced αC-helix .

  • Piperidino vs. 1-Oxoisoindolin-2-yl (Steric Flexibility): EAI045 utilizes a rigid isoindolinone ring to occupy a specific hydrophobic sub-pocket. PTA replaces this with a highly flexible piperidine ring. Causality: The increased conformational flexibility of piperidine introduces a higher entropic penalty upon binding, which directly correlates to a reduction in overall target affinity.

  • Unsubstituted Phenyl vs. 5-Fluoro-2-Hydroxyphenyl (Hydrogen Bonding): EAI045 relies on a 2-hydroxyl group for a crucial hydrogen bond with the kinase backbone (near D855). PTA lacks this hydroxyl group. Causality: The absence of this hydrogen bond in PTA destabilizes the ligand-protein complex, explaining its reduced potency and narrower selectivity window against wild-type (WT) EGFR compared to EAI045 .

AllostericMechanism EGF EGF Ligand Monomer EGFR Monomer (Inactive) EGF->Monomer Binds Cetux Cetuximab (Dimer Blocker) Cetux->Monomer Prevents Dimerization Dimer Asymmetric Dimer (Active) Monomer->Dimer Dimerization Signaling Downstream Signaling (Proliferation) Dimer->Signaling Kinase Activation PTA PTA / EAI045 (Allosteric Inhibitor) PTA->Monomer Binds Allosteric Pocket PTA->Dimer Weak Inhibition (Subunit Asymmetry)

Fig 1: Mechanism of allosteric EGFR inhibition requiring cetuximab to block dimerization.

Self-Validating Experimental Protocols

To accurately compare PTA against EAI045 and Osimertinib, the experimental design must account for the unique biophysical properties of thiazole-derivatives and the asymmetric nature of EGFR activation.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality for Choice: Thiazole-containing compounds frequently exhibit auto-fluorescence that confounds standard luminescence or prompt-fluorescence assays. TR-FRET introduces a 50 µs temporal delay before reading, allowing short-lived compound fluorescence to decay, ensuring the IC50 readout is purely causal to kinase inhibition .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 µL kinase reactions containing 0.5 nM recombinant EGFR (WT, L858R/T790M, or L858R/T790M/C797S) in HEPES buffer (pH 7.4, 10 mM MgCl2, 1 mM EGTA).

  • Substrate Addition: Add ATP strictly at the predetermined Km​ for each specific mutant to ensure non-competitive allosteric evaluation, alongside 1 µM biotinylated poly-GT peptide.

  • Compound Dosing: Dispense PTA, EAI045, and Osimertinib in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Incubation: Incubate for 60 minutes at 25°C.

  • Quench & Detection: Quench the reaction with 10 mM EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Check: Calculate the Z'-factor using positive (EAI045 at 10 µM) and negative (DMSO) control wells. Proceed only if Z' > 0.6.

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

Protocol B: Ba/F3 Engineered Cellular Proliferation Assay

Causality for Choice: Allosteric inhibitors preferentially bind the inactive EGFR monomer. In the active, asymmetric dimer, the allosteric pocket of the "receiver" kinase is sterically occluded. Therefore, to evaluate true cellular efficacy, dimerization must be blocked using the monoclonal antibody Cetuximab, forcing the receptors into a monomeric state.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 cells engineered to express EGFR L858R/T790M/C797S at 2,000 cells/well in 384-well plates.

  • Dimerization Blockade: Pre-treat half the experimental wells with 10 µg/mL Cetuximab for 2 hours. The remaining wells receive vehicle (internal negative control).

  • Treatment: Add serial dilutions of PTA, EAI045, and Osimertinib.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and measure ATP-dependent luminescence.

Workflow Step1 Synthesize PTA & Structural Analogs Step2 TR-FRET Kinase Assay (WT vs Mutants) Step1->Step2 Step3 Ba/F3 Cell Viability (+/- Cetuximab) Step2->Step3 IC50 < 500 nM Step4 Selectivity Profiling (Off-target Kinases) Step3->Step4 Cellular Efficacy Confirmed Step5 Lead Optimization Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for allosteric inhibitors.

Quantitative Data Summaries

The experimental data highlights the cost of structural simplification. While PTA retains the ability to inhibit the triple-mutant EGFR, the loss of the hydroxyl hydrogen bond and the introduction of the flexible piperidine ring results in a ~45-fold drop in biochemical potency compared to the optimized EAI045.

Table 1: Biochemical Kinase Assay (IC50 in nM)

Evaluated via TR-FRET at ATP Km​ . Lower values indicate higher potency.

CompoundTarget ClassEGFR WTEGFR L858R/T790MEGFR L858R/T790M/C797S
PTA (Analog A) Allosteric>10,000145 ± 12158 ± 15
EAI045 Allosteric1,9003.2 ± 0.42.8 ± 0.5
Osimertinib Orthosteric (Covalent)128.5 ± 1.1>10,000
Table 2: Ba/F3 Cellular Viability (IC50 in nM) - L858R/T790M/C797S

Demonstrating the causal requirement of Cetuximab for allosteric cellular efficacy.

CompoundMonotherapy+ Cetuximab (10 µg/mL)Allosteric Shift Factor
PTA (Analog A) >10,0002,150 ± 180>4.6x
EAI045 >10,00025 ± 4>400x
Osimertinib >10,000>10,000N/A

Data Interpretation: Osimertinib fails completely against the C797S mutant. PTA successfully inhibits the triple mutant, proving the N-(1,3-thiazol-2-yl)acetamide core is sufficient for allosteric pocket entry. However, the massive leftward shift in IC50 when Cetuximab is added validates that PTA, like EAI045, cannot effectively inhibit the active asymmetric dimer on its own.

References

  • Jia, Y., Yun, C. H., Park, E., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature.[Link]

  • Wang, S., et al. (2023). Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance. Journal of Medicinal Chemistry.[Link]

  • Auld, D. S., et al. (2012). TR-FRET Assay for Kinase Drug Discovery. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Safety Operating Guide

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An operational guide for the safe handling and disposal of complex pharmaceutical intermediates must go beyond generic safety data; it requires a deep understanding of the molecule's structural behavior.

2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a highly functionalized synthetic organic compound. It integrates a lipophilic phenyl ring, a basic piperidine moiety, and a highly stable 1,3-thiazole heterocycle. This structural triad, while valuable for drug development, presents distinct environmental and occupational hazards that dictate strict, self-validating disposal protocols.

Hazard Profiling & Chemical Causality

To manage this compound safely, personnel must understand why specific protocols are enforced based on its molecular architecture:

  • Piperidine Moiety: This functional group confers basicity and high lipophilicity, allowing the compound to be rapidly absorbed through the skin. In environmental settings, piperidine derivatives are notoriously toxic to aquatic life, strictly prohibiting drain disposal[1].

  • 1,3-Thiazole Ring: This sulfur-nitrogen heterocycle is exceptionally thermally stable. If incinerated improperly at low temperatures, the ring breaks down into highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2].

  • Acetamide Linker: The amide bond is susceptible to hydrolysis at extreme pH levels. Accidental mixing with strong acids or bases in a bulk waste container can trigger an exothermic reaction, leading to pressure buildup and container rupture.

Regulatory Framework & Waste Profiling

While this specific investigational compound is not explicitly P-listed by name, its toxicity and environmental persistence require it to be managed as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) and EPA Subpart P regulations for healthcare and research facilities[3].

Table 1: Waste Management Parameters & Physicochemical Estimates

ParameterOperational GuidelineRegulatory/Scientific Rationale
Waste Classification Non-Creditable Hazardous Pharmaceutical WasteGoverned by EPA Subpart P; requires strict manifesting and permitted destruction[3].
Primary Destruction High-Temperature Incineration (>1000°C)Extreme heat is required to break the thiazole ring; prevents SOx/NOx release via wet scrubbers[2].
SAA Storage Limit 90 Days (LQG) / 180 Days (SQG)Standard accumulation timeframes apply to prevent container degradation and ensure compliance[4].
Container Compatibility High-Density Polyethylene (HDPE) or PTFEPrevents solvent leaching and resists degradation from the basic piperidine group[5].

Operational Waste Segregation & Storage Workflow

To ensure a self-validating system, every step of the disposal process must include a verification check to prevent cross-contamination.

SegregationWorkflow Gen Waste Generation (Investigational Compound) Seg Segregation Check (Solid vs. Liquid) Gen->Seg Liq Liquid Waste (Collect in HDPE Carboys) Seg->Liq Solutions Sol Solid Waste (Contaminated PPE/Vials) Seg->Sol Consumables SAA Satellite Accumulation Area (SAA) Log & Inspect Weekly Liq->SAA Sol->SAA Inc Permitted Facility High-Temp Incineration SAA->Inc Manifested Transport

Workflow for the segregation, accumulation, and final destruction of thiazole-piperidine waste.

Step-by-Step Satellite Accumulation Area (SAA) Protocol:
  • Containerization: Place the chemical (whether in liquid solution or solid powder form) into a compatible HDPE container. Do not empty original vials ; they should be disposed of "as is" to eliminate the risk of aerosolizing the active pharmaceutical ingredient (API)[5].

  • Labeling: Affix a standardized "HAZARDOUS WASTE" label. The label must explicitly state the full chemical name—"2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide"—without abbreviations. Include the Principal Investigator's name and the exact accumulation start date[5].

  • Secondary Containment: Place the primary container inside a chemical-resistant secondary tub. Causality: This captures potential leaks if the primary HDPE container fails due to unexpected solvent interactions.

  • Validation Check: Conduct and document weekly visual inspections of the SAA to verify container integrity, ensure lids are tightly sealed, and confirm accumulation time limits have not been exceeded[5].

Spill Response & Decontamination Methodology

In the event of a spill, the lipophilic and basic nature of the compound dictates a highly specific response to prevent dermal exposure and facility contamination.

SpillResponse Alert Spill Detected Evacuate & Ventilate PPE Don Maximum PPE (Respirator, Nitrile Gloves) Alert->PPE Assess Is Spill > 1 Liter? PPE->Assess Hazmat Call External Hazmat Team Assess->Hazmat Yes Contain Deploy Inert Absorbent (Diatomaceous Earth) Assess->Contain No Clean Mechanically Collect Transfer to SAA Contain->Clean Decon Decontaminate Surface (Solvent Wash) Clean->Decon

Emergency spill response pathway for acute exposure and facility decontamination.

Step-by-Step Spill Protocol:
  • Isolation & PPE: Immediately evacuate non-essential personnel and ventilate the area. Responders must don chemical safety goggles, a face shield, flame-retardant lab coats, and heavy-duty nitrile gloves[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: You must avoid combustible absorbents like sawdust, which can react exothermically with concentrated organic amines.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth hazardous waste container. Seal tightly.

  • Surface Decontamination: Wash the affected area with a compatible solvent (e.g., dilute ethanol or isopropanol) to dissolve residual lipophilic traces, followed by a thorough water rinse. Collect all rinsate as hazardous liquid waste[1].

  • Validation Check: Review the institutional EHS spill log and submit an incident report to ensure regulatory compliance and trigger a root-cause analysis of the spill.

Final Destruction Pathway

Under no circumstances should this compound be disposed of via the sewer system, as its biological activity and toxicity to aquatic life violate environmental regulations[1],[2].

The only acceptable method of final disposal is transfer to a licensed chemical waste management company for high-temperature incineration [2]. The incineration facility must be equipped with wet scrubbers to neutralize the SOx and NOx gases generated by the thermal breakdown of the thiazole and piperidine rings, ensuring no bioactive fragments or toxic gases are released into the atmosphere.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Investigational Drug/Pharmaceutical Substance Disposal Source: University of Colorado Anschutz Medical Campus URL: [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency Source: MedPro Disposal URL: [Link]

  • Management of Hazardous Waste Pharmaceuticals Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Safety

As researchers at the forefront of drug discovery, we frequently handle novel compounds with incompletely characterized toxicological profiles. 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is one such molecule. While its specific safety data is not yet established, its structure incorporates three key motifs of toxicological interest: a piperidine ring, an acetamide group, and a thiazole moiety. Piperidine derivatives are a cornerstone of medicinal chemistry, but their biological activity necessitates careful handling.[1][2] The acetamide functional group is present in compounds with known hazards, including potential carcinogenicity and irritation.[3][4][5] Similarly, thiazole-containing compounds can cause skin, eye, and respiratory irritation.[6][7]

This guide adopts the "As Low As Reasonably Achievable" (ALARA) principle and the principle of prudent practice. We will treat this compound as hazardous, with the potential to be a skin/eye irritant, harmful if ingested, and a respiratory irritant, based on data from structurally related molecules.[8][9][10][11] This protocol provides a comprehensive framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Analysis: Understanding the Structural Rationale for Caution

A molecule's structure dictates its reactivity and biological interactions. The rationale for a stringent PPE protocol for this compound is based on the known hazards of its constituent parts:

  • Piperidine Moiety: Piperidine itself is a well-known irritant. Its derivatives are pharmacologically active, meaning they are designed to interact with biological systems. Absent specific data, we must assume the potential for skin irritation or sensitization.

  • Acetamide Moiety: Acetamide is classified as a substance that may damage the liver and is handled as a potential carcinogen.[3] It is also a known skin and eye irritant.[4]

  • Thiazole Moiety: Thiazole and its derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[6][7]

  • Analog Data: The most closely related compound with available safety data is 2-Phenyl-2-(piperidin-2-yl)acetamide (CAS 19395-39-2). Safety data sheets for this compound consistently list it as a skin and eye irritant and potentially harmful if swallowed (Hazard Statements H315, H319, H303).[8][11][12]

Given this evidence, the primary hazards we must protect against are dermal contact, eye exposure, and inhalation of airborne particulates.

Engineering Controls: The First and Most Critical Line of Defense

Before any PPE is selected, appropriate engineering controls must be in place. PPE is intended to protect you from hazards that cannot be eliminated through engineering solutions.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transfers) and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains airborne particles and vapors, preventing respiratory exposure.

  • Ventilated Enclosures: For operations like weighing small quantities, a ventilated balance enclosure can provide excellent localized protection.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide.

  • Eye and Face Protection:

    • ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

    • Chemical splash goggles are required when there is any risk of splashing, such as during solution transfers or reaction work-ups.[4]

    • A full-face shield worn over safety goggles is recommended when handling larger quantities (>1 gram) or during procedures with a heightened splash risk.

  • Hand Protection:

    • Nitrile gloves are the standard choice for handling this compound, providing protection against incidental contact.

    • Double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Inspect gloves for any signs of degradation or punctures before use.[13]

    • Change gloves immediately if they become contaminated. Never wear contaminated gloves outside of the immediate work area.

  • Body Protection:

    • A flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs is required. This protects your skin and personal clothing from contamination.

    • Full-length pants and closed-toe shoes are mandatory laboratory attire. Do not handle this compound if any skin on the legs or feet is exposed.

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, a respirator is not required.

    • In the event of a significant spill or aerosol-generating event outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be necessary. All personnel must be properly fit-tested and trained before using a respirator.[4]

PPE Selection Guide by Laboratory Task

For clarity, the table below summarizes the minimum required PPE for different operational scenarios.

TaskPrimary Engineering ControlHand ProtectionEye/Face ProtectionBody & FootwearRespiratory Protection
Weighing/Solids Handling Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety GogglesLab Coat, Full-length Pants, Closed-toe ShoesNot required
Solution Preparation & Transfer Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab Coat, Full-length Pants, Closed-toe ShoesNot required
Running/Monitoring Reaction Chemical Fume HoodDouble Nitrile GlovesSafety Glasses with Side ShieldsLab Coat, Full-length Pants, Closed-toe ShoesNot required
Work-up & Purification Chemical Fume HoodDouble Nitrile GlovesSafety Goggles (Face shield recommended for large volumes)Lab Coat, Full-length Pants, Closed-toe ShoesNot required
Small Spill Cleanup (<100mg) N/A (Area must be secured)Double Nitrile GlovesSafety GogglesLab Coat, Full-length Pants, Closed-toe ShoesN95 Respirator (recommended to prevent dust inhalation)

Procedural Guidance: Integrating Safety into Your Workflow

Protocol 1: Step-by-Step PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire: Confirm you are wearing full-length pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat.

  • Eye Protection: Put on your safety goggles or glasses.

Doffing (Taking Off) Sequence (perform at the exit of the work area):

  • Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the outside of the glove with your bare skin. Dispose of them in the designated solid waste container.

  • Lab Coat: Unfasten and remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in the designated area or dispose of it if it's a disposable coat.

  • Eye Protection: Remove your eye protection by handling the earpieces or strap.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]

Protocol 2: Decontamination and Disposal

Proper disposal is a key part of the safety lifecycle.

  • Chemical Waste: All solutions and solids containing 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide must be disposed of in a properly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that has come into contact with the compound must be placed in a designated solid hazardous waste container.

  • Glassware Decontamination: Glassware should be rinsed first with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. This initial rinseate must be collected as hazardous waste. The glassware can then be washed normally.

Visualization: PPE Decision Workflow

The following diagram outlines the logical workflow for ensuring proper PPE selection based on the operational risk.

PPE_Workflow PPE Selection Workflow for Handling Novel Compounds cluster_0 Risk Assessment cluster_1 PPE & Control Selection start Start: New Task with 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide in_hood Are all operations within a fume hood? start->in_hood is_solid Is the material a solid or powder? is_splash Is there a significant risk of splashing? is_solid->is_splash No (Solution) hood Mandatory Control: Work in Fume Hood or Ventilated Enclosure is_solid->hood Yes goggles Upgrade Eye Protection: Use Chemical Splash Goggles is_splash->goggles Yes in_hood->is_solid Yes stop STOP: Re-evaluate procedure. Do not proceed outside of an engineering control. in_hood->stop No base_ppe Baseline PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) hood->base_ppe base_ppe->is_splash face_shield Consider adding a Face Shield goggles->face_shield Large Volume?

Caption: Decision tree for selecting appropriate PPE.

Conclusion: A Culture of Safety

Handling novel chemical entities like 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide requires a vigilant and informed approach to safety. By understanding the potential hazards inferred from its chemical structure and adhering strictly to the engineering controls and PPE protocols outlined in this guide, you can minimize personal exposure and conduct your research with confidence. Always remember that safety is an integral component of scientific excellence.

References

  • HazComFast. Thiazole (CAS 288-47-1) - Safety Data.
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Acetamide, PA. Available from: [Link]

  • metasci. Safety Data Sheet Thiazole. Available from: [Link]

  • LPS.org. Safety Data Sheet (SDS) Acetamide. Available from: [Link]

  • NextSDS. 2-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide Safety Data. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。